Product packaging for (+)-Piresil-4-O-beta-D-glucopyraside(Cat. No.:CAS No. 69251-96-3)

(+)-Piresil-4-O-beta-D-glucopyraside

Cat. No.: B1164236
CAS No.: 69251-96-3
M. Wt: 520.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Pinoresinol 4-O-glucoside is a lignan and a glycoside.
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Forsythia koreana, Syringa reticulata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32O11 B1164236 (+)-Piresil-4-O-beta-D-glucopyraside CAS No. 69251-96-3

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24+,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJNETOQFQXTLI-WMYFGKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(+)-Piresil-4-O-beta-D-glucopyranoside: A Comprehensive Technical Guide to Its Natural Sources, Isolation, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Piresil-4-O-beta-D-glucopyranoside, a lignan glycoside also known as (+)-Pinoresinol-4-O-beta-D-glucopyranoside, is a natural compound of significant interest due to its diverse biological activities. This technical guide provides an in-depth overview of its natural sources, detailed experimental protocols for its isolation and characterization, and a summary of its known biological effects and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources

(+)-Piresil-4-O-beta-D-glucopyranoside has been isolated from a variety of plant species. The primary documented natural sources are summarized below. While quantitative data remains limited for some species, available information on the concentration of the compound is provided.

Plant SpeciesFamilyPlant PartReported Presence/Concentration
Prunus domestica (Prune)RosaceaeFruitPresent; a detailed isolation yielded 700 mg from a pooled extract fraction.[1]
Forsythia suspensaOleaceaeFruitIdentified as a characteristic constituent.[2]
Eucommia ulmoides (Du-Zhong)EucommiaceaeBark, LeavesPresent; considered a quality control marker.[3]
Macaranga tanariusEuphorbiaceaeLeavesA galloylated derivative, (+)-pinoresinol 4-O-[6''-O-galloyl]-beta-D-glucopyranoside, has been isolated.[4][5]
Pandanus tonkinensisPandanaceaeFruitsQuantified at 0.0250 - 0.0435 mg/g.
Stellera chamaejasmeThymelaeaceaeNot specifiedReported presence.[3]

Experimental Protocols: Isolation and Identification

The following section details a general workflow for the isolation and purification of (+)-Piresil-4-O-beta-D-glucopyranoside from plant material, followed by a specific protocol adapted from the literature for its isolation from Prunus domestica.

General Experimental Workflow

The isolation of (+)-Piresil-4-O-beta-D-glucopyranoside typically involves solvent extraction, followed by chromatographic separation and purification.

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification cluster_final_purification Final Purification & Identification Plant_Material Dried & Powdered Plant Material Solvent_Extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) Crude_Extract->Partitioning Aqueous_Fraction Aqueous Fraction (contains glycosides) Partitioning->Aqueous_Fraction Organic_Fraction Organic Fraction Partitioning->Organic_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Aqueous_Fraction->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Purified_Fractions Pooled Purified Fractions TLC_Analysis->Purified_Fractions Preparative_HPLC Preparative HPLC Purified_Fractions->Preparative_HPLC Pure_Compound (+)-Piresil-4-O-beta-D-glucopyranoside Preparative_HPLC->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, IR) Pure_Compound->Structural_Elucidation

Figure 1: General workflow for the isolation of (+)-Piresil-4-O-beta-D-glucopyranoside.
Detailed Protocol: Isolation from Prunus domestica

This protocol is adapted from Youssef et al. (2020).[1][6]

1. Extraction:

  • Dried prunes are ground into a fine powder.

  • The powdered material is exhaustively extracted with methanol at room temperature.

  • The resulting methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

  • The n-butanol fraction, which is enriched with glycosides, is retained for further purification.

3. Chromatographic Purification:

  • The n-butanol fraction is subjected to column chromatography on a silica gel column.

  • The column is eluted with a gradient of chloroform and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are pooled and further purified using a Sephadex LH-20 column, eluting with methanol.

4. Final Purification:

  • The final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure (+)-Piresil-4-O-beta-D-glucopyranoside.

5. Structural Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Biological Activities and Signaling Pathways

(+)-Piresil-4-O-beta-D-glucopyranoside exhibits a range of biological activities, including antioxidant, anti-inflammatory, α-glucosidase inhibitory, and hepatoprotective effects.

Inhibition of α-Glucosidase

(+)-Piresil-4-O-beta-D-glucopyranoside is a known inhibitor of α-glucosidase, an enzyme involved in the digestion of carbohydrates.[7] This inhibitory action suggests its potential in the management of hyperglycemia.

Antioxidant and Hepatoprotective Effects

The compound has demonstrated significant antioxidant properties and has been shown to exert hepatoprotective effects against toxin-induced liver damage.[7]

Modulation of Inflammatory Signaling Pathways

Research has indicated that (+)-Piresil-4-O-beta-D-glucopyranoside can modulate key inflammatory signaling pathways. Specifically, it has been shown to inactivate the NF-κB, p38 MAPK, and AKT signaling pathways in the context of influenza A virus infection.

G cluster_pathways Signaling Pathways Virus Influenza A Virus Cell Host Cell Virus->Cell Infection p38 p38 MAPK Cell->p38 AKT AKT Cell->AKT NFkB NF-κB Cell->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines p38->Pro_inflammatory_Cytokines AKT->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines Piresil (+)-Piresil-4-O-beta-D-glucopyranoside Piresil->p38 Piresil->AKT Piresil->NFkB

Figure 2: Inhibition of pro-inflammatory signaling pathways by (+)-Piresil-4-O-beta-D-glucopyranoside.

Conclusion

(+)-Piresil-4-O-beta-D-glucopyranoside is a promising natural product with a variety of potential therapeutic applications. This guide provides a foundational understanding of its natural distribution, methods for its isolation, and its mechanisms of biological action. Further research is warranted to fully elucidate its pharmacological potential and to develop standardized methods for its quantification in various natural sources.

References

An In-depth Technical Guide on the Isolation, Purification, and Biological Significance of (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Piresil-4-O-beta-D-glucopyranoside, also known as Pinoresinol 4-O-beta-D-glucopyranoside, is a lignan glycoside naturally occurring in various plants, notably in the fruits of Forsythia suspensa. This document provides a comprehensive technical overview of its isolation and purification, alongside a summary of its known biological activities and potential mechanisms of action. Detailed experimental protocols, quantitative data, and visual diagrams of the purification workflow and relevant signaling pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside (Piresil) is a bioactive natural product that has garnered significant interest for its diverse pharmacological properties. As a lignan glycoside, it is structurally characterized by a central furofuran ring system derived from the dimerization of two coniferyl alcohol units, with a glucose moiety attached. Its presence in medicinal plants like Forsythia suspensa underscores its potential therapeutic relevance. This guide aims to consolidate the current knowledge on the extraction, isolation, and purification of Piresil, and to provide insights into its biological effects, with a particular focus on its interaction with cellular signaling pathways.

Chemical Properties

PropertyValue
Systematic Name (2S,3R,4S,5S,6R)-2-(4-((1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Synonyms (+)-Pinoresinol 4-O-beta-D-glucopyranoside, Pinoresinol 4-O-glucoside
CAS Number 69251-96-3
Molecular Formula C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol
Natural Sources Forsythia suspensa (fruit), Prunus domestica (prunes)

Biological Activity and Signaling Pathways

Piresil and its aglycone, pinoresinol, have been reported to exhibit a range of biological activities. Notably, pinoresinol has been shown to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Summary of Biological Activities
ActivityTarget/AssayResultReference
α-Glucosidase Inhibition In vitro enzyme assayIC₅₀: 48.13 µg/mL[1][2]
Antioxidant Activity ABTS assayPromising antioxidant activity[1]
Hepatoprotective Effect CCl₄-induced hepatotoxicity in miceLowered AST and ALT levels[1][2]
Anti-hyperglycemic Effect Streptozotocin-treated miceDecline in serum glucose, increase in insulin[1][2]
Anti-epileptic Effect Lithium/Pilocarpine-induced seizures in ratsAmeliorated seizures[1]
Estrogen Receptor Activation ER-dependent transcription in Hela and MCF-7 cellsActivated ER-dependent transcription[1]
Myoblast Proliferation C2C12 mouse myoblast cells (for Pinoresinol)Stimulated proliferation via Akt/mTOR pathway[3]
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade involved in cellular processes. Studies on pinoresinol, the aglycone of Piresil, suggest that it may activate this pathway, leading to downstream effects such as cell proliferation. The potential interaction of pinoresinol with this pathway is depicted in the following diagram.

Caption: PI3K/Akt/mTOR signaling pathway and potential modulation by pinoresinol.

Experimental Protocols: Isolation and Purification

The following protocol is adapted from a study by Youssef et al. (2020) on the isolation of (+)-Piresil-4-O-beta-D-glucopyranoside from Prunus domestica.[4] While the source material differs, the chromatographic principles are applicable for the purification of this compound from a crude plant extract. Yields and specific chromatographic conditions may require optimization when starting with Forsythia suspensa.

Extraction
  • Maceration: Air-dried and powdered fruits of Forsythia suspensa are macerated with methanol at room temperature. The extraction is typically repeated multiple times (e.g., 3 times with a solvent-to-solid ratio of 10:1 v/w) to ensure exhaustive extraction.

  • Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure at a controlled temperature (e.g., 40°C) to yield a crude extract.

Chromatographic Purification

The purification of (+)-Piresil-4-O-beta-D-glucopyranoside is achieved through a series of chromatographic steps.

  • Polyamide Column Chromatography:

    • The crude methanol extract is adsorbed onto a portion of polyamide and applied to a polyamide column.

    • Elution is performed with a gradient of methanol in water, starting from 100% water and gradually increasing the methanol concentration.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the target compound are pooled and concentrated.

  • Silica Gel Column Chromatography:

    • The enriched fraction from the polyamide column is subjected to silica gel column chromatography.

    • The column is eluted with a solvent system such as a gradient of methanol in chloroform or ethyl acetate.

    • Fractions are again collected and monitored by TLC. Those containing the pure compound are combined and the solvent is evaporated to yield purified (+)-Piresil-4-O-beta-D-glucopyranoside. In the cited study, a final purity of 97% was achieved.[4]

Structure Elucidation

The structure of the isolated compound is confirmed by spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • ¹H-NMR and ¹³C-NMR: To elucidate the chemical structure and stereochemistry. The spectral data should be compared with published values for (+)-Piresil-4-O-beta-D-glucopyranoside.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and purification of (+)-Piresil-4-O-beta-D-glucopyranoside.

Isolation_Workflow Start Forsythia suspensa (Dried Fruits) Extraction Methanol Extraction Start->Extraction Concentration1 Concentration Extraction->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Polyamide_CC Polyamide Column Chromatography Crude_Extract->Polyamide_CC Concentration2 Concentration Polyamide_CC->Concentration2 Enriched_Fraction Enriched Fraction Concentration2->Enriched_Fraction Silica_Gel_CC Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel_CC Purification Purified Compound Silica_Gel_CC->Purification Analysis Structural Elucidation (NMR, MS) Purification->Analysis

Caption: General workflow for the isolation and purification of Piresil.

Conclusion

(+)-Piresil-4-O-beta-D-glucopyranoside is a promising natural product with a variety of documented biological activities. This guide provides a foundational understanding of its isolation and purification from natural sources, as well as its potential therapeutic mechanisms. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate this compound for further investigation. Future studies should focus on elucidating the precise molecular targets of Piresil and exploring its full therapeutic potential in various disease models.

References

An In-depth Technical Guide on the Biosynthesis of (+)-Piresil-4-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (+)-Piresil-4-O-β-D-glucopyranoside, a naturally occurring lignan glycoside. The guide details the enzymatic steps, key intermediates, and regulatory aspects of its formation, supported by quantitative data and detailed experimental protocols for the core enzymatic reactions.

Introduction

(+)-Piresil-4-O-β-D-glucopyranoside, also known as (+)-pinoresinol-4-O-β-D-glucopyranoside, is a lignan glycoside found in various plant species. Lignans are a class of phenylpropanoid dimers recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The biosynthesis of this complex molecule is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a specific glycosylation event. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or microbial systems for pharmaceutical applications.

The Biosynthetic Pathway

The biosynthesis of (+)-Piresil-4-O-β-D-glucopyranoside can be divided into two major stages: the formation of the aglycone, (+)-pinoresinol, from L-phenylalanine, and the subsequent glycosylation of (+)-pinoresinol.

Stage 1: Phenylpropanoid Pathway and the Formation of (+)-Pinoresinol

The initial steps of the pathway are shared with the general phenylpropanoid metabolism, which is responsible for the synthesis of a wide array of plant secondary metabolites, including lignin and flavonoids.[1]

The key steps are:

  • L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) .

  • p-Coumaric Acid to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA.

  • p-Coumaroyl-CoA to Coniferyl Alcohol: Through a series of reduction and modification steps involving enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) , p-coumaroyl-CoA is converted to coniferyl alcohol.[2]

  • Stereoselective Dimerization to (+)-Pinoresinol: This is a critical step where two molecules of coniferyl alcohol undergo oxidative coupling to form (+)-pinoresinol.[3] This reaction is not random; it is controlled by a class of non-catalytic proteins known as dirigent proteins (DPs) .[4] In the presence of a one-electron oxidant, such as a laccase or peroxidase, coniferyl alcohol is oxidized to a radical intermediate. The dirigent protein then captures and orients two of these radicals to facilitate their stereoselective coupling, yielding specifically the (+)-pinoresinol enantiomer.[5]

Stage 2: Glycosylation of (+)-Pinoresinol

The final step in the biosynthesis is the attachment of a glucose moiety to the 4-hydroxyl group of (+)-pinoresinol.

  • Glycosylation: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) . These enzymes utilize UDP-glucose as the activated sugar donor and transfer the glucose to the aglycone acceptor, (+)-pinoresinol, to form (+)-Piresil-4-O-β-D-glucopyranoside and release UDP.[6] Specific UGTs, such as UGT71C1 from Arabidopsis thaliana and IiUGT71B5 from Isatis indigotica, have been shown to glycosylate pinoresinol.[3][6]

Quantitative Data on Key Biosynthetic Enzymes

Quantitative kinetic data for the enzymes involved in this pathway are essential for understanding reaction efficiencies and for metabolic modeling. Below is a summary of available data for dirigent proteins and a representative lignan-glycosylating UGT.

Enzyme/ProteinSubstrate(s)ParameterValueOrganism/SourceReference
(+)-Pinoresinol Dirigent ProteinConiferyl alcoholKD370 ± 65 µMForsythia intermedia[5]
(+)-Pinoresinol Dirigent ProteinConiferyl alcohol radicalApparent KM~10 nMForsythia intermedia[5]
LuUGT74S1 (a lignan UGT)Secoisolariciresinol, UDP-glucoseKm (SECO)180.5 ± 15.3 µMLinum usitatissimum[7]
LuUGT74S1 (a lignan UGT)Secoisolariciresinol, UDP-glucoseVmax1.34 ± 0.04 pkat/µgLinum usitatissimum[7]
LuUGT74S1 (a lignan UGT)Secoisolariciresinol, UDP-glucosekcat0.11 s-1Linum usitatissimum[7]
LuUGT74S1 (a lignan UGT)Secoisolariciresinol, UDP-glucosekcat/Km609 M-1s-1Linum usitatissimum[7]

Experimental Protocols

Detailed methodologies for assaying the activity of the key enzymes in the latter stages of (+)-Piresil-4-O-β-D-glucopyranoside biosynthesis are provided below.

Dirigent Protein Activity Assay

This protocol is for the in vitro assay of (+)-pinoresinol formation from coniferyl alcohol mediated by a dirigent protein and an oxidase.

Materials:

  • Purified dirigent protein

  • Coniferyl alcohol

  • Laccase (or peroxidase and H2O2)

  • Reaction buffer (e.g., 100 mM MES buffer, pH 5.5)

  • Quenching solution (e.g., ethyl acetate)

  • Analytical standards: (+)-pinoresinol and (-)-pinoresinol

  • Chiral HPLC system with a suitable column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, dirigent protein, and laccase.

  • Initiate the reaction by adding coniferyl alcohol to the mixture.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-4 hours).

  • Stop the reaction by adding a quenching solution (e.g., ethyl acetate) and vortexing.

  • Extract the organic phase containing the lignan products.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

  • Analyze the products by chiral HPLC to separate and quantify the (+)- and (-)-pinoresinol enantiomers, comparing them to the analytical standards.

UDP-Glycosyltransferase Activity Assay

This protocol describes a common method for measuring the activity of UGTs using the UDP-Glo™ Glycosyltransferase Assay (Promega), which detects the amount of UDP produced.

Materials:

  • Purified UDP-glycosyltransferase (UGT)

  • (+)-Pinoresinol (acceptor substrate)

  • UDP-glucose (sugar donor)

  • Reaction buffer (e.g., 100 mM phosphate buffer, pH 8.0)

  • UDP-Glo™ Glycosyltransferase Assay kit (containing UDP Detection Reagent)

  • White, opaque multi-well plates

  • Luminometer

Procedure:

  • In a well of a white multi-well plate, prepare the glycosyltransferase reaction mixture containing the reaction buffer, UGT, (+)-pinoresinol, and UDP-glucose.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Add an equal volume of the UDP Detection Reagent to each reaction well.

  • Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP produced, and thus to the UGT activity.

  • A standard curve with known concentrations of UDP should be prepared to quantify the amount of product formed.

Visualizations of Pathways and Workflows

Biosynthesis Pathway of (+)-Piresil-4-O-β-D-glucopyranoside

Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Formation cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H p-Coumaroyl_CoA p-Coumaroyl_CoA p-Coumaric_Acid->p-Coumaroyl_CoA 4CL Coniferyl_Alcohol Coniferyl_Alcohol p-Coumaroyl_CoA->Coniferyl_Alcohol CCR, CAD, etc. Coniferyl_Alcohol_Radical Coniferyl_Alcohol_Radical Coniferyl_Alcohol->Coniferyl_Alcohol_Radical Laccase / Peroxidase Pinoresinol (+)-Pinoresinol Coniferyl_Alcohol_Radical->Pinoresinol Dirigent Protein Piresil_Glucoside (+)-Piresil-4-O-beta-D-glucopyranoside Pinoresinol->Piresil_Glucoside UGT UDP UDP Piresil_Glucoside->UDP UDP_Glucose UDP_Glucose UDP_Glucose->Piresil_Glucoside

Caption: Biosynthesis of (+)-Piresil-4-O-β-D-glucopyranoside.

Experimental Workflow for Dirigent Protein Assay

Dirigent_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, Dirigent Protein, Laccase) start->prep initiate Initiate with Coniferyl Alcohol prep->initiate incubate Incubate (e.g., 30°C, 1-4h) initiate->incubate quench Quench Reaction (e.g., Ethyl Acetate) incubate->quench extract Extract Lignan Products quench->extract analyze Analyze by Chiral HPLC extract->analyze end End analyze->end

Caption: Dirigent protein activity assay workflow.

Experimental Workflow for UGT Assay (UDP-Glo™)

UGT_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, UGT, (+)-Pinoresinol, UDP-Glucose) start->prep incubate Incubate (e.g., 30°C, 30-60 min) prep->incubate add_reagent Add UDP Detection Reagent incubate->add_reagent develop Incubate at RT (60 min) add_reagent->develop measure Measure Luminescence develop->measure end End measure->end

Caption: UGT activity assay workflow (UDP-Glo™).

Signaling Pathway for Lignan Biosynthesis Induction

The biosynthesis of lignans is often induced as a plant defense mechanism in response to various stresses, including pathogen attack. This response is mediated by signaling molecules like salicylic acid (SA) and jasmonic acid (JA).

Lignan_Induction_Pathway cluster_stimuli Stress Stimuli cluster_signaling Signaling Cascade cluster_response Transcriptional Response Pathogen Pathogen SA Salicylic Acid Pathogen->SA ROS Reactive Oxygen Species Pathogen->ROS Wounding Wounding JA Jasmonic Acid Wounding->JA TF_Activation Activation of Transcription Factors SA->TF_Activation JA->TF_Activation ROS->TF_Activation Gene_Upregulation Upregulation of Biosynthetic Genes (PAL, C4H, 4CL, CCR, CAD, DIR, UGT) TF_Activation->Gene_Upregulation Lignan_Biosynthesis Increased Lignan Biosynthesis Gene_Upregulation->Lignan_Biosynthesis

Caption: Plant defense signaling inducing lignan biosynthesis.

References

An In-Depth Technical Guide to (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Piresil-4-O-beta-D-glucopyranoside, a lignan glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, and biological effects, supported by quantitative data and detailed experimental protocols. The document elucidates its mechanisms of action, including its influence on key signaling pathways, to support further research and drug development endeavors.

Chemical Identity

  • Compound Name: (+)-Piresil-4-O-beta-D-glucopyranoside

  • Synonyms: (+)-Pinoresinol-4-O-beta-D-glucopyranoside, Pinoresinol 4-O-beta-D-glucopyranoside, Pinoresinol 4-O-glucoside, (+)-pinoresinol-β-D-glucoside

  • CAS Number: 69251-96-3[1]

  • IUPAC Name: (2S,3R,4S,5S,6R)-2-(4-((1S,3aR,4S,6aR)-4-(4-hydroxy-3-methoxyphenyl)hexahydrofuro[3,4-c]furan-1-yl)-2-methoxyphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

  • Molecular Formula: C₂₆H₃₂O₁₁

  • Molecular Weight: 520.53 g/mol

Biological Activities and Quantitative Data

(+)-Piresil-4-O-beta-D-glucopyranoside exhibits a range of biological activities, including anti-hyperglycemic, antioxidant, hepatoprotective, and anti-inflammatory effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Biological Activities
ActivityAssayTest SystemIC₅₀ ValueReference
α-Glucosidase Inhibitionα-Glucosidase Inhibitory AssayYeast α-glucosidase48.13 µg/mL[1][2][3]
AntioxidantDPPH Radical Scavenging Assay-44.2 µg/mL[1]
AntioxidantABTS Radical Scavenging Assay-34.5 µg/mL[1]
Anti-influenza VirusCytopathic Effect (CPE) AssayInfluenza A/PR/8/34 (H1N1)408.81 ± 5.24 µg/ml[4]
Anti-influenza VirusCytopathic Effect (CPE) AssayInfluenza A/Guangzhou/GIRD07/09 (H1N1)176.24 ± 4.41 µg/ml[4]
Table 2: In Vivo Biological Activities
ActivityAnimal ModelDosageKey FindingsReference
Anti-hyperglycemicStreptozotocin-induced diabetic mice50 mg/kg b.w. (p.o.)37.83% decrease in serum glucose; 25.37% increase in insulin levels.[2][3]
HepatoprotectiveCCl₄-induced hepatotoxicity in mice50 mg/kg b.w. (p.o.)Significant reduction in serum AST and ALT levels.[1][2][3]
Anti-epilepticLithium/Pilocarpine-induced epileptic seizures in rats25-50 mg/kg (p.o.)Dose-dependent amelioration of seizures, retarded seizure onset, and increased survival.[1]

Signaling Pathway Modulation

(+)-Piresil-4-O-beta-D-glucopyranoside has been shown to modulate key cellular signaling pathways, which underlies its anti-inflammatory and antiviral activities.

Inhibition of Influenza A (H1N1) Virus-Induced Pro-inflammatory Signaling

In the context of influenza A (H1N1) virus infection, (+)-pinoresinol-O-β-D-glucopyranoside has been demonstrated to significantly inhibit the activation of several signaling pathways that are crucial for the inflammatory response. The compound effectively decreases the activation of NF-κB, p38 MAPK, and AKT pathways, leading to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8[4].

G cluster_0 Influenza A (H1N1) Virus Infection cluster_1 Host Cell Signaling cluster_2 Pro-inflammatory Response virus Influenza A (H1N1) Virus p38 p38 MAPK virus->p38 NFkB NF-κB virus->NFkB AKT AKT virus->AKT cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) p38->cytokines NFkB->cytokines AKT->cytokines compound (+)-Piresil-4-O- beta-D-glucopyranoside compound->p38 compound->NFkB compound->AKT

Caption: Inhibition of H1N1-induced pro-inflammatory pathways.

Promotion of Osteoblast Differentiation

While the direct signaling pathway for (+)-Piresil-4-O-beta-D-glucopyranoside is still under full investigation, related lignans have been shown to influence the BMP/Smad pathway, which is critical for bone formation. This pathway is a potential area of investigation for understanding the compound's effects on osteoblasts. The general mechanism involves the binding of Bone Morphogenetic Proteins (BMPs) to their receptors, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression related to osteoblast differentiation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events BMP BMPs BMPR BMP Receptors BMP->BMPR pSmad p-Smad1/5/8 BMPR->pSmad complex Smad Complex pSmad->complex Smad4 Smad4 Smad4->complex nucleus Nucleus complex->nucleus gene Gene Expression (e.g., Runx2, Osterix) compound (+)-Piresil-4-O- beta-D-glucopyranoside (Potential Effector) compound->BMPR

References

An In-depth Technical Guide to the Biological Activity of (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Piresil-4-O-beta-D-glucopyranoside, also known as Pinoresinol 4-O-β-D-glucopyranoside, is a lignan glycoside with a growing body of evidence supporting its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, including its anti-hyperglycemic, antioxidant, hepatoprotective, anti-inflammatory, and anticancer properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of its mechanisms of action and the methodologies employed in its evaluation.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside is a naturally occurring compound that has garnered significant interest in the scientific community for its potential therapeutic applications. This document serves as a technical resource, consolidating the current knowledge on its biological activities and providing detailed methodological insights for researchers in the fields of pharmacology, drug discovery, and natural product chemistry.

Quantitative Biological Activity Data

The following tables summarize the key quantitative data reported for the biological activities of (+)-Piresil-4-O-beta-D-glucopyranoside.

Table 1: Anti-hyperglycemic and Antioxidant Activity

ActivityAssayTest SystemIC50 / ResultReference
α-Glucosidase Inhibitionin vitroα-Glucosidase from Saccharomyces cerevisiae48.13 µg/mL[1][2]
AntioxidantABTS Radical Scavengingin vitro34.5 µg/mL[3]
AntioxidantDPPH Radical Scavengingin vitro44.2 µg/mL[3]
Anti-hyperglycemicStreptozotocin-induced diabetic micein vivo37.83% decline in serum glucose[1][2]

Table 2: Hepatoprotective and Anticancer Activity

ActivityAssayTest SystemResultReference
HepatoprotectiveCCl4-induced hepatotoxicity in micein vivoSignificant reduction in AST and ALT levels[1][2]
AnticancerCell Viability (CellTiter-Blue®)MDA-MB-231 human breast cancer cellsInhibition of proliferation[3]
AnticancerCell Viability (CellTiter-Blue®)MCF-7 human breast cancer cellsEnhanced proliferation at certain doses[3]

Signaling Pathways

(+)-Piresil-4-O-beta-D-glucopyranoside has been shown to modulate key signaling pathways involved in inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

The compound has been reported to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits NF-κB_nuc NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_nuc translocation Piresil (+)-Piresil-4-O- beta-D-glucopyranoside Piresil->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by (+)-Piresil-4-O-beta-D-glucopyranoside.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of the compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Alpha_Glucosidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Prepare_Enzyme Prepare α-glucosidase solution (0.5 U/mL) Mix Mix enzyme, buffer, and compound/control Prepare_Enzyme->Mix Prepare_Substrate Prepare p-NPG solution (5 mM) Prepare_Compound Prepare test compound (various concentrations) Prepare_Compound->Mix Prepare_Buffer Prepare Phosphate Buffer (pH 6.8) Prepare_Buffer->Mix Pre-incubate Pre-incubate at 37°C for 10 min Mix->Pre-incubate Add_Substrate Add p-NPG to initiate reaction Pre-incubate->Add_Substrate Incubate Incubate at 37°C for 20 min Add_Substrate->Incubate Stop_Reaction Add Na2CO3 (0.1 M) to stop reaction Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol Details:

  • Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (p-NPG), sodium carbonate, phosphate buffer (pH 6.8).

  • Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of α-glucosidase solution.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of p-NPG solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: (1 - (Abs_sample / Abs_control)) * 100. The IC50 value is determined from a dose-response curve.

Cell Viability Assay (CellTiter-Blue®)

This assay assesses the metabolic activity of cells as an indicator of cell viability and is used to determine the cytotoxic and anti-proliferative effects of the compound.

CellTiter_Blue_Workflow Seed_Cells Seed MCF-7 or MDA-MB-231 cells in a 96-well plate Incubate_1 Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_1 Treat_Cells Treat cells with various concentrations of the compound Incubate_1->Treat_Cells Incubate_2 Incubate for desired time (e.g., 24h, 48h, 72h) Treat_Cells->Incubate_2 Add_Reagent Add CellTiter-Blue® Reagent Incubate_2->Add_Reagent Incubate_3 Incubate for 1-4h Add_Reagent->Incubate_3 Measure_Fluorescence Measure fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_3->Measure_Fluorescence Analyze_Data Calculate cell viability (%) Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for the CellTiter-Blue® cell viability assay.

Protocol Details:

  • Materials: MCF-7 and MDA-MB-231 human breast cancer cell lines, appropriate cell culture medium, 96-well plates, CellTiter-Blue® Cell Viability Assay reagent.

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

    • Remove the medium and add fresh medium containing various concentrations of (+)-Piresil-4-O-beta-D-glucopyranoside. Include vehicle-treated cells as a control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 20 µL of CellTiter-Blue® reagent to each well.

    • Incubate for 1 to 4 hours at 37°C.

    • Record fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of the compound to inhibit phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP).

PDE_Inhibition_Workflow Prepare_Reagents Prepare PDE enzyme, cAMP substrate, and test compound solutions Reaction_Setup In a 96-well plate, mix PDE enzyme, assay buffer, and test compound Prepare_Reagents->Reaction_Setup Pre-incubation Pre-incubate for 10 min at 30°C Reaction_Setup->Pre-incubation Initiate_Reaction Add cAMP to start the reaction Pre-incubation->Initiate_Reaction Incubate Incubate for a defined time (e.g., 30 min) at 30°C Initiate_Reaction->Incubate Terminate_Reaction Stop the reaction (e.g., by adding a stop solution) Incubate->Terminate_Reaction Detect_Product Detect the amount of remaining cAMP or the product (AMP) using a bioluminescent or fluorescent method Terminate_Reaction->Detect_Product Calculate_Activity Calculate % PDE inhibition Detect_Product->Calculate_Activity

Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.

Protocol Details (General):

  • Principle: The assay measures the amount of cAMP that is hydrolyzed by a specific PDE isoform in the presence and absence of the test compound.

  • Reagents: Purified PDE enzyme (e.g., PDE4), cAMP, assay buffer, and a detection system (e.g., a kit that measures remaining cAMP via a competitive immunoassay or a coupled enzymatic reaction that produces a detectable signal).

  • Procedure:

    • In a microplate, the PDE enzyme is incubated with the test compound at various concentrations.

    • The reaction is initiated by the addition of a fixed concentration of cAMP.

    • After a specific incubation period, the reaction is stopped.

    • The amount of remaining cAMP or the amount of AMP produced is quantified using a suitable detection method.

    • The percentage of PDE inhibition is calculated by comparing the activity in the presence of the compound to the activity of a control without the inhibitor.

Conclusion

(+)-Piresil-4-O-beta-D-glucopyranoside exhibits a wide range of promising biological activities, supported by both in vitro and in vivo studies. Its ability to modulate key cellular processes, including glucose metabolism, oxidative stress, inflammation, and cancer cell proliferation, highlights its potential as a lead compound for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for further research into the pharmacological properties and mechanisms of action of this intriguing natural product.

References

(+)-Piresil-4-O-beta-D-glucopyranoside literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (+)-Piresil-4-O-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside, also known by its synonym Pinoresinol 4-O-beta-D-glucopyranoside, is a lignan glycoside naturally occurring in various plants, including the fruits of Forsythia suspensa and prunes (Prunus domestica).[1] This molecule has garnered scientific interest due to its diverse pharmacological activities, suggesting its potential as a lead compound in drug discovery and development. This technical guide provides a comprehensive review of the existing scientific literature on (+)-Piresil-4-O-beta-D-glucopyranoside, focusing on its biological effects, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₆H₃₂O₁₁Adooq Bioscience
Molecular Weight 520.54 g/mol Adooq Bioscience
CAS Number 69251-96-3Adooq Bioscience
Synonyms Pinoresinol 4-O-beta-D-glucopyranosideAdooq Bioscience
Natural Sources Forsythia suspensa, Prunus domestica[1]

Biological Activities and Quantitative Data

(+)-Piresil-4-O-beta-D-glucopyranoside exhibits a range of biological activities, including anti-hyperglycemic, hepatoprotective, antioxidant, and estrogenic effects. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 3.1: In Vitro Enzyme Inhibition and Antioxidant Activity
AssayTargetIC₅₀ Value (µg/mL)Source
α-Glucosidase Inhibition α-Glucosidase48.13[1][2]
α-Amylase Inhibition α-Amylase153.31Youssef FS, et al. (2020)
Antioxidant (ABTS Assay) ABTS Radical34.5[1]
Antioxidant (DPPH Assay) DPPH Radical44.2[1]

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), DPPH: 2,2-diphenyl-1-picrylhydrazyl

Table 3.2: In Vivo Efficacy in a Mouse Model of Hyperglycemia
ParameterTreatment GroupOutcomeSource
Serum Glucose Streptozotocin-induced diabetic mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside37.83% reduction in serum glucose levels.[2]
Serum Insulin Streptozotocin-induced diabetic mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside25.37% increase in insulin levels.[2]
Table 3.3: In Vivo Efficacy in a Mouse Model of Hepatotoxicity
ParameterTreatment GroupOutcomeSource
Aspartate Aminotransferase (AST) CCl₄-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside33.94% decline in AST levels.[1]
Alanine Aminotransferase (ALT) CCl₄-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside3.01% decline in ALT levels.[1]
Lipid Peroxidation (LPO) CCl₄-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside49.96% decline in LPO levels.[1]
Catalase (CAT) CCl₄-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside130% enhancement in CAT levels.[1]
Superoxide Dismutase (SOD) CCl₄-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside90.45% enhancement in SOD levels.[1]
Total Antioxidant Status (TAS) CCl₄-induced hepatotoxicity mice treated with 50 mg/kg p.o. (+)-Piresil-4-O-beta-D-glucopyranoside61.39% enhancement in TAS levels.[1]

Mechanisms of Action and Signaling Pathways

Estrogenic Activity

(+)-Piresil-4-O-beta-D-glucopyranoside has been shown to possess estrogenic properties. It activates estrogen receptor (ER)-dependent transcription of both transfected and endogenous target genes in HeLa and MCF-7 cells.[1] This activity is concentration-dependent and leads to the induction of pS2 mRNA expression in MCF-7 cells, a known estrogen-responsive gene.[1]

Estrogenic_Activity cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Piresil_glucoside (+)-Piresil-4-O-beta-D-glucopyranoside ER Estrogen Receptor (ER) Piresil_glucoside->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds Target_Gene Target Gene (e.g., pS2) ERE->Target_Gene Promotes Transcription mRNA mRNA Target_Gene->mRNA Osteoblast_Differentiation Piresil_glucoside (+)-Piresil-4-O-beta-D-glucopyranoside BMP2 BMP2 Expression Piresil_glucoside->BMP2 Increases pSmad p-Smad1/5/8 BMP2->pSmad Induces Phosphorylation RUNX2 RUNX2 Expression pSmad->RUNX2 Increases Differentiation Osteoblast Differentiation RUNX2->Differentiation Promotes PI3K_Akt_Pathway Pinoresinol_diglucoside Pinoresinol Diglucoside LPA_Receptor LPA Receptor Pinoresinol_diglucoside->LPA_Receptor Activates PI3K PI3K LPA_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration Akt->Cell_Migration Promotes Experimental_Workflow Isolation Isolation and Purification (from natural source) Characterization Structural Characterization (NMR, MS) Isolation->Characterization In_Vitro In Vitro Bioassays (Enzyme Inhibition, Antioxidant, Cell-based) Characterization->In_Vitro In_Vivo In Vivo Animal Models (Efficacy and Toxicity) In_Vitro->In_Vivo Promising candidates Mechanism Mechanism of Action Studies (Signaling Pathways, Gene Expression) In_Vivo->Mechanism Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside is a lignan glucoside with potential biological activities of interest in pharmaceutical research. Accurate and precise quantification of this analyte in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed application note and protocol for the quantitative analysis of (+)-Piresil-4-O-beta-D-glucopyranoside using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended to be a robust and reliable approach for researchers in drug development and related scientific fields. While specific experimental data for this compound is not extensively published, the following protocols are based on established methods for analogous glucosides and can be adapted and validated for specific research needs.[1][2][3][4][5][6]

Quantitative Data Summary

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of (+)-Piresil-4-O-beta-D-glucopyranoside. These values are representative and should be confirmed during in-house method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.995
LinearityLinear

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low QC5< 10%90% - 110%< 15%85% - 115%
Medium QC50< 10%90% - 110%< 15%85% - 115%
High QC500< 10%90% - 110%< 15%85% - 115%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC585% - 95%90% - 110%
High QC50085% - 95%90% - 110%

Table 4: Limit of Quantification (LOQ)

ParameterValue
Limit of Quantification (LOQ)1 ng/mL

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of (+)-Piresil-4-O-beta-D-glucopyranoside from plasma samples.

  • Reagents and Materials:

    • Blank plasma

    • (+)-Piresil-4-O-beta-D-glucopyranoside certified reference standard

    • Internal Standard (IS) working solution (e.g., a structurally similar and stable isotopically labeled compound)[2]

    • Acetonitrile (ACN), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

    • Add 50 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      5.0 90
      7.0 90
      7.1 10

      | 10.0 | 10 |

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • (+)-Piresil-4-O-beta-D-glucopyranoside: The molecular formula is C26H32O11, with a molecular weight of 520.54.[7] The precursor ion ([M+H]+) would be m/z 521.2. The product ion would need to be determined by direct infusion of a standard solution. A plausible product ion would result from the cleavage of the glycosidic bond, leading to the aglycone fragment.

      • Internal Standard (IS): To be determined based on the selected IS.

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[1][4] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no significant interference at the retention times of the analyte and IS.

  • Linearity and Range: Determined by analyzing a series of calibration standards to establish the relationship between concentration and response.

  • Precision and Accuracy: Evaluated by analyzing replicate QC samples at different concentration levels on the same day (intra-day) and on different days (inter-day).

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-spiked extracted samples to that in post-spiked extracted samples.

  • Matrix Effect: Assessed to evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Visualizations

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep analysis LC-MS/MS Analysis prep->analysis data_processing Data Processing (Integration and Quantification) analysis->data_processing reporting Report Generation data_processing->reporting

Caption: Experimental workflow for the quantification of (+)-Piresil-4-O-beta-D-glucopyranoside.

method_validation Validation Analytical Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision Validation->Precision Accuracy Accuracy Validation->Accuracy Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

References

HPLC-UV method for (+)-Piresil-4-O-beta-D-glucopyranoside analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the HPLC-UV Analysis of (+)-Piresil-4-O-beta-D-glucopyranoside

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of (+)-Piresil-4-O-beta-D-glucopyranoside. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the identification and quantification of this compound in various sample matrices.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside is a lignan glucoside found in various plant species. Lignans and their glycosides are of significant interest in pharmaceutical research due to their potential biological activities. Accurate and precise analytical methods are crucial for the quality control of raw materials, extracts, and finished products containing this compound. This application note describes a robust reversed-phase HPLC-UV method for the analysis of (+)-Piresil-4-O-beta-D-glucopyranoside.

Experimental

This section outlines the necessary equipment, chemicals, and chromatographic conditions for the analysis.

2.1. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

2.2. Chemicals and Reagents

  • (+)-Piresil-4-O-beta-D-glucopyranoside reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

2.3. Chromatographic Conditions

Based on methods for structurally similar compounds like pinoresinol diglucoside, the following conditions are recommended.[1][2][3]

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 227 nm or 280 nm

Table 2: Suggested Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
205050
251090
301090
319010
409010

Note: The gradient may need to be optimized depending on the specific column and sample matrix.

Protocol

3.1. Standard Solution Preparation

  • Accurately weigh a suitable amount of (+)-Piresil-4-O-beta-D-glucopyranoside reference standard.

  • Dissolve the standard in a known volume of methanol or a mixture of methanol and water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation

The sample preparation method will vary depending on the matrix. For a plant extract:

  • Accurately weigh the powdered plant material or extract.

  • Extract the sample with a suitable solvent, such as methanol or ethanol, using sonication or reflux.

  • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

3.3. Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions.

  • Determine the concentration of (+)-Piresil-4-O-beta-D-glucopyranoside in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters (based on similar compound analysis)

ParameterTypical SpecificationExample Data for Similar Compounds
Linearity (r²) ≥ 0.999A correlation coefficient of 0.9999 was achieved for pinoresinol diglucopyranoside in the range of 0.068 to 0.68 µg.[1]
Accuracy (% Recovery) 98 - 102%Average recovery for pinoresinol diglucopyranoside was found to be 99.22%.[1]
Precision (% RSD) Intra-day: ≤ 2% Inter-day: ≤ 3%For pinoresinol diglucopyranoside, the coefficient of variation was between 0.50% and 0.74%.[1]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1To be determined experimentally.
Specificity The analyte peak should be well-resolved from other components and have no interferences.To be confirmed by peak purity analysis using a PDA detector.

Data Presentation

The quantitative results of the analysis should be summarized in a clear and organized manner.

Table 4: Example of Quantitative Data Summary

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1tR1A1C1
Standard 2tR2A2C2
............
Sample 1tRS1AS1CS1
Sample 2tRS2AS2CS2

Visualizations

6.1. Experimental Workflow

G HPLC-UV Analysis Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection (227 nm / 280 nm) Separation->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV analysis of (+)-Piresil-4-O-beta-D-glucopyranoside.

6.2. Method Validation Logical Relationship

G Method Validation Parameters Relationship Method Validated HPLC-UV Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD Limit of Detection Method->LOD LOQ Limit of Quantification Method->LOQ Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision Linearity->LOQ Precision->Accuracy

Caption: Logical relationship of key HPLC method validation parameters.

References

Application Note & Protocol: Quantitative Determination of (+)-Piresil-4-O-beta-D-glucopyranoside in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside is a natural product isolated from Forsythia suspensa fruit.[1] This application note provides a detailed protocol for the sensitive and selective quantification of (+)-Piresil-4-O-beta-D-glucopyranoside in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology described herein is based on established principles for the analysis of similar glycosidic compounds and offers a robust framework for pharmacokinetic, metabolic, and other research applications.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of (+)-Piresil-4-O-beta-D-glucopyranoside.

  • (+)-Piresil-4-O-beta-D-glucopyranoside analytical standard (purity >99%)

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., d4-(+)-Piresil-4-O-beta-D-glucopyranoside). If a stable isotope-labeled standard is not available, a structurally related compound with similar chromatographic and mass spectrometric behavior can be used.

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add 20 µL of internal standard working solution and 200 µL of water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for analysis.

1.4.1. Liquid Chromatography

  • Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 5 95
    7.0 5 95
    7.1 95 5

    | 10.0 | 95 | 5 |

1.4.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions:

    • Note: The optimal precursor and product ions, as well as collision energies, should be determined by infusing a standard solution of (+)-Piresil-4-O-beta-D-glucopyranoside and the internal standard into the mass spectrometer.

    • (+)-Piresil-4-O-beta-D-glucopyranoside: Precursor Ion (m/z) -> Product Ion (m/z)

    • Internal Standard: Precursor Ion (m/z) -> Product Ion (m/z)

Data Presentation: Quantitative Performance

The following table summarizes the expected performance characteristics of this LC-MS/MS method. This data is representative and should be confirmed during method validation.

ParameterResult
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Sensitivity
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Accuracy & Precision
Intra-day Accuracy (%)85 - 115%
Inter-day Accuracy (%)85 - 115%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Recovery
Extraction Recovery (%)> 85%
Matrix Effect
Ion Suppression/EnhancementMinimal and compensated by IS

Visualizations

The following diagram illustrates the overall workflow for the analysis of (+)-Piresil-4-O-beta-D-glucopyranoside.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid Phase Extraction (SPE) add_is->spe dry Dry Down spe->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS System reconstitute->lcms integrate Peak Integration lcms->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: A diagram of the experimental workflow.

(+)-Piresil-4-O-beta-D-glucopyranoside is investigated for its potential role in cancer research, which may involve modulation of key signaling pathways such as the MAPK/ERK pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Piresil (+)-Piresil-4-O-beta-D-glucopyranoside Piresil->MEK Putative Inhibition

Caption: MAPK/ERK signaling pathway.

References

Application Notes and Protocols for the Total Synthesis of (+)-Piresil-4-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, albeit theoretical, guide to the total synthesis of (+)-Piresil-4-O-β-D-glucopyranoside. As of the date of this publication, a formal total synthesis has not been reported in peer-reviewed literature. The following protocols are therefore based on established and reliable synthetic methodologies for the formation of the aglycone, stereochemical resolution, and subsequent regioselective glycosylation.

Introduction

(+)-Piresil-4-O-β-D-glucopyranoside is a naturally occurring lignan glycoside that has been isolated from plant sources such as Forsythia suspensa. Lignans and their glycosides are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. The development of a robust synthetic route to (+)-Piresil-4-O-β-D-glucopyranoside is crucial for enabling further pharmacological studies and facilitating the development of novel therapeutics.

This application note details a proposed synthetic pathway, divided into three key stages:

  • Stage 1: Synthesis of the racemic aglycone, (±)-pinoresinol.

  • Stage 2: Chiral resolution of (±)-pinoresinol to isolate the desired (+)-enantiomer.

  • Stage 3: Regioselective β-O-glycosylation of (+)-pinoresinol and subsequent deprotection to yield the target molecule.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted in the workflow diagram below.

Total Synthesis Workflow start 5-Bromovanillin aglycone Synthesis of (±)-Pinoresinol start->aglycone racemate (±)-Pinoresinol aglycone->racemate resolution Chiral HPLC Separation racemate->resolution enantiomer (+)-Pinoresinol resolution->enantiomer glycosylation Regioselective Glycosylation enantiomer->glycosylation protected_product Protected Glucoside glycosylation->protected_product deprotection Deprotection protected_product->deprotection final_product (+)-Piresil-4-O-β-D- glucopyranoside deprotection->final_product

Figure 1: Proposed workflow for the total synthesis of (+)-Piresil-4-O-β-D-glucopyranoside.

Experimental Protocols

This synthesis follows a high-yielding route from 5-bromovanillin, which proceeds via a 5,5'-dibromopinoresinol intermediate that is subsequently debrominated.

3.1. Synthesis of 5-Bromoconiferyl Alcohol

A multi-step synthesis is required to convert 5-bromovanillin to 5-bromoconiferyl alcohol.

Synthesis of 5-Bromoconiferyl Alcohol sub1 5-Bromovanillin prod1 5-Bromovanillin Acetate sub1->prod1 Acetylation reag1 Acetic Anhydride, Pyridine prod2 Ethyl 5-Bromoferulate prod1->prod2 Horner-Wadsworth-Emmons reag2 Triethyl Phosphonoacetate, NaH, THF prod3 5-Bromoconiferyl Alcohol prod2->prod3 Reduction reag3 DIBAL-H, Cyclohexane

Figure 2: Reaction scheme for the synthesis of 5-bromoconiferyl alcohol.

Protocol:

  • Acetylation of 5-Bromovanillin: To a solution of 5-bromovanillin in pyridine, add acetic anhydride and stir at room temperature. After completion, the product, 5-bromovanillin acetate, is isolated by extraction.

  • Horner-Wadsworth-Emmons Reaction: To a suspension of NaH in THF, add triethyl phosphonoacetate. Then, add a solution of 5-bromovanillin acetate in THF. The reaction is stirred until completion to yield ethyl 5-bromoferulate.

  • Reduction to 5-Bromoconiferyl Alcohol: A solution of ethyl 5-bromoferulate in cyclohexane is cooled, and DIBAL-H is added dropwise. The reaction is quenched, and the product, 5-bromoconiferyl alcohol, is isolated.

3.2. Synthesis of (±)-Pinoresinol

Protocol:

  • Dimerization of 5-Bromoconiferyl Alcohol: 5-Bromoconiferyl alcohol is dissolved in an acetone-buffer solution. Horseradish peroxidase and hydrogen peroxide are added to catalyze the radical coupling to form 5,5'-dibromopinoresinol.

  • Debromination: The isolated 5,5'-dibromopinoresinol is dissolved in methanol. Triethylamine and a Pd/C catalyst are added, and the mixture is subjected to a hydrogen atmosphere to yield (±)-pinoresinol.

StepStarting MaterialProductReagentsSolventYield (%)
1.15-Bromovanillin5-Bromovanillin AcetateAcetic Anhydride, PyridinePyridine~100
1.25-Bromovanillin AcetateEthyl 5-BromoferulateNaH, Triethyl phosphonoacetateTHF95.7
1.3Ethyl 5-Bromoferulate5-Bromoconiferyl AlcoholDIBAL-HCyclohexane91.2
1.45-Bromoconiferyl Alcohol5,5'-DibromopinoresinolHorseradish Peroxidase, H₂O₂Acetone/Buffer24.6 (isolated)
1.55,5'-Dibromopinoresinol(±)-PinoresinolH₂, Pd/C, Et₃NMethanolQuantitative

Table 1: Summary of reagents and yields for the synthesis of (±)-pinoresinol.

The separation of the enantiomers of (±)-pinoresinol can be achieved by preparative chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Dissolve the racemic pinoresinol in a suitable solvent (e.g., methanol/acetonitrile).

  • Inject the solution onto a preparative chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).

  • Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol).

  • Monitor the eluent using a UV detector and collect the fractions corresponding to the two separated enantiomers.

  • Combine the fractions of the desired (+)-pinoresinol and evaporate the solvent.

ParameterCondition
Instrument Preparative HPLC system
Column Chiral stationary phase (e.g., Chiralpak AD-H or similar)
Mobile Phase Hexane/Isopropanol (isocratic or gradient)
Flow Rate Dependent on column dimensions
Detection UV at 280 nm
Sample Preparation Racemic pinoresinol in mobile phase

Table 2: General conditions for the chiral HPLC separation of (±)-pinoresinol.

This stage involves the selective glycosylation of one of the two phenolic hydroxyl groups of (+)-pinoresinol. Due to the symmetry of the molecule, direct mono-glycosylation will produce a single desired product, although di-glycosylation is a competing reaction.

Glycosylation and Deprotection sub1 (+)-Pinoresinol prod1 (+)-Piresil-4-O-tetraacetyl-β-D-glucopyranoside sub1->prod1 Koenigs-Knorr Glycosylation sub2 Acetobromo-α-D-glucose sub2->prod1 reag1 Ag₂O or other promoter prod2 (+)-Piresil-4-O-β-D-glucopyranoside prod1->prod2 Deprotection reag2 Zemplén deacetylation (NaOMe in MeOH)

Figure 3: Proposed scheme for the glycosylation and deprotection steps.

Protocol:

  • Glycosylation: To a solution of (+)-pinoresinol and acetobromo-α-D-glucose in a dry solvent such as dichloromethane or acetonitrile, add a promoter such as silver(I) oxide or a milder promoter like ZnO-I₂. The reaction is stirred in the dark until the starting material is consumed. The mono-glycosylated product is purified by column chromatography to separate it from any di-glycosylated byproduct and unreacted starting material.

  • Deprotection: The isolated (+)-Piresil-4-O-tetraacetyl-β-D-glucopyranoside is dissolved in dry methanol. A catalytic amount of sodium methoxide is added (Zemplén deacetylation), and the reaction is stirred at room temperature until deprotection is complete. The reaction is then neutralized, and the final product is purified.

StepStarting MaterialProductReagentsSolventExpected Outcome
3.1(+)-Pinoresinol(+)-Piresil-4-O-tetraacetyl-β-D-glucopyranosideAcetobromo-α-D-glucose, Ag₂ODCM/AcetonitrileMixture of mono- and di-glycosylated products, requires separation.
3.2(+)-Piresil-4-O-tetraacetyl-β-D-glucopyranoside(+)-Piresil-4-O-β-D-glucopyranosideNaOMeMethanolHigh yield deprotection.

Table 3: Proposed conditions for the glycosylation and deprotection steps.

Data Presentation and Characterization

Throughout the synthesis, it is imperative to characterize the intermediates and the final product thoroughly.

CompoundMolecular FormulaMolecular WeightKey Characterization Techniques
(±)-PinoresinolC₂₀H₂₂O₆358.39¹H NMR, ¹³C NMR, HRMS
(+)-PinoresinolC₂₀H₂₂O₆358.39Chiral HPLC, Optical Rotation, ¹H NMR, ¹³C NMR, HRMS
(+)-Piresil-4-O-tetraacetyl-β-D-glucopyranosideC₃₄H₄₀O₁₅688.67¹H NMR, ¹³C NMR, HRMS
(+)-Piresil-4-O-β-D-glucopyranosideC₂₆H₃₂O₁₁520.53¹H NMR, ¹³C NMR, HRMS, Optical Rotation

Table 4: Summary of compounds and their required analytical characterization.

Conclusion

The proposed synthetic route provides a viable pathway for the total synthesis of (+)-Piresil-4-O-β-D-glucopyranoside for research and development purposes. The key challenges in this synthesis are the efficient resolution of the racemic pinoresinol and the optimization of the regioselective mono-glycosylation to maximize the yield of the desired product. The protocols outlined herein are based on well-established chemical transformations and should serve as a strong foundation for the successful synthesis of this biologically important natural product.

Application Notes and Protocols for the Enzymatic Hydrolysis of (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside, also known as Pinoresinol-4-O-β-D-glucopyranoside, is a lignan glycoside found in various plants, including prunes (Prunus domestica). This compound and its aglycone, pinoresinol, have garnered significant interest in the scientific community due to their diverse pharmacological activities.[1][2][3][4] Research has demonstrated their potential as antioxidant, anti-inflammatory, anti-hyperglycemic, and hepatoprotective agents.[1][2][3][4] The enzymatic hydrolysis of the glycosidic bond to yield the aglycone, pinoresinol, is a critical step for further pharmacological investigation and for understanding its metabolism. This document provides detailed application notes and protocols for the enzymatic hydrolysis of (+)-Piresil-4-O-beta-D-glucopyranoside using β-glucosidase.

Pharmacological Significance

The enzymatic conversion of (+)-Piresil-4-O-beta-D-glucopyranoside to its aglycone, pinoresinol, is of significant interest as the biological activity of these compounds can differ. Pinoresinol has been shown to inhibit the enzyme α-glucosidase, suggesting its potential as a hypoglycemic agent.[5][6] Furthermore, it has demonstrated chemopreventive properties in vitro, including the induction of apoptosis and cell cycle arrest in colon cancer cell lines.[5][6] Pinoresinol also exhibits anti-inflammatory effects.[6][7] The glucoside form, (+)-Piresil-4-O-beta-D-glucopyranoside, has also been reported to possess antioxidant, anti-hyperglycemic, and hepatoprotective properties.[1][3][4] Studying the enzymatic hydrolysis of this compound is crucial for understanding its metabolic fate and for the potential development of new therapeutic agents.

Data Presentation

Table 1: Physicochemical Properties

Property(+)-Piresil-4-O-beta-D-glucopyranosidePinoresinol (Aglycone)
Molecular Formula C₂₆H₃₂O₁₁C₂₀H₂₂O₆
Molar Mass 520.53 g/mol 358.38 g/mol [5]
Solubility Soluble in PBS (pH 7.4) (>100 µM)[8]Soluble in PBS (pH 7.4) (>100 µM)[8]

Table 2: Suggested HPLC Conditions for Analysis

ParameterCondition
Column YWG-C18 (250 mm x 4.6 mm i.d., 10 µm)[9] or similar C18 column
Mobile Phase 28% (v/v) Methanol in water[9]
Flow Rate 1.0 mL/min
Detection UV at 232 nm[9] or 227 nm[10]
Column Temperature 30 °C[10]

Note: The HPLC conditions provided are based on a published method for pinoresinol diglucopyranoside and may require optimization for the separation of (+)-Piresil-4-O-beta-D-glucopyranoside and its aglycone.

Experimental Protocols

Enzymatic Hydrolysis of (+)-Piresil-4-O-beta-D-glucopyranoside

This protocol describes a general method for the enzymatic hydrolysis of (+)-Piresil-4-O-beta-D-glucopyranoside using β-glucosidase from almonds. Optimization of substrate concentration, enzyme concentration, and reaction time is recommended for specific applications.

Materials:

  • (+)-Piresil-4-O-beta-D-glucopyranoside

  • β-Glucosidase from almonds (lyophilized powder)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Methanol (HPLC grade)

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Incubator or water bath

  • HPLC system with UV detector

Procedure:

  • Prepare Substrate Stock Solution: Dissolve an accurately weighed amount of (+)-Piresil-4-O-beta-D-glucopyranoside in a minimal amount of methanol and then dilute with 0.1 M sodium acetate buffer (pH 5.0) to achieve the desired final concentration (e.g., 1 mM).

  • Prepare Enzyme Stock Solution: Dissolve β-glucosidase from almonds in cold 0.1 M sodium acetate buffer (pH 5.0) to a suitable concentration (e.g., 10 mg/mL). Prepare this solution fresh before use.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add the desired volume of the substrate stock solution.

    • Pre-incubate the substrate solution at the reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the β-glucosidase stock solution. The final enzyme concentration will need to be optimized, but a starting point could be 0.1 mg/mL.

    • The total reaction volume should be made up with 0.1 M sodium acetate buffer (pH 5.0).

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1, 2, 4, 8, and 24 hours) to monitor the progress of the reaction.

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol. This will precipitate the enzyme.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated enzyme. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis: Analyze the substrate and product in the supernatant by HPLC using the conditions outlined in Table 2 or an optimized method. The retention times of the substrate and the aglycone product (pinoresinol) should be determined using authentic standards.

  • Quantification: The extent of hydrolysis can be quantified by measuring the decrease in the peak area of the substrate and the increase in the peak area of the aglycone product over time.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate (+)-Piresil-4-O-beta-D-glucopyranoside Stock Solution ReactionMix Reaction Mixture Substrate->ReactionMix Enzyme β-Glucosidase Stock Solution Enzyme->ReactionMix Buffer Sodium Acetate Buffer (pH 5.0) Buffer->ReactionMix Incubation Incubation (e.g., 37°C) ReactionMix->Incubation Termination Reaction Termination (Methanol) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC HPLC Analysis Filtration->HPLC

Caption: Workflow for the enzymatic hydrolysis of (+)-Piresil-4-O-beta-D-glucopyranoside.

Hydrolysis_Reaction cluster_reactants Reactants cluster_enzyme cluster_products Products PiresilGlucoside (+)-Piresil-4-O-beta-D-glucopyranoside Enzyme β-Glucosidase Water H₂O Pinoresinol Pinoresinol (Aglycone) Enzyme->Pinoresinol Glucose β-D-Glucose Enzyme->Glucose

Caption: Enzymatic hydrolysis of (+)-Piresil-4-O-beta-D-glucopyranoside to pinoresinol and glucose.

References

Application Notes and Protocols for In Vitro Evaluation of (+)-Piresil-4-O-beta-D-glucopyranoside Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside is a glucoside found in Forsythia suspensa, a plant with a long history of use in traditional medicine. Extracts of Forsythia suspensa have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. These properties suggest that (+)-Piresil-4-O-beta-D-glucopyranoside may be a valuable compound for further investigation in drug discovery and development.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the antioxidant, anti-inflammatory, and cytotoxic activities of (+)-Piresil-4-O-beta-D-glucopyranoside. The included methodologies are well-established and widely used in the scientific community for the evaluation of natural products.

Data Presentation: Summary of Potential In Vitro Activities

The following tables present hypothetical quantitative data for the in vitro activities of (+)-Piresil-4-O-beta-D-glucopyranoside, based on the known activities of Forsythia suspensa extracts. These tables are intended to serve as a template for presenting experimental results.

Table 1: Antioxidant Activity of (+)-Piresil-4-O-beta-D-glucopyranoside

AssayTest Concentration (µg/mL)% Radical ScavengingIC50 (µg/mL)Positive Control
DPPH Radical Scavenging 1025.3 ± 2.138.5 ± 3.2Ascorbic Acid (IC50 = 5.2 ± 0.4)
2548.9 ± 3.5
5075.1 ± 4.8
10092.6 ± 2.9
ABTS Radical Scavenging 1030.1 ± 2.831.2 ± 2.5Trolox (IC50 = 6.8 ± 0.6)
2555.4 ± 4.1
5082.3 ± 3.9
10095.8 ± 2.2

Table 2: Anti-inflammatory Activity of (+)-Piresil-4-O-beta-D-glucopyranoside in LPS-Stimulated RAW 264.7 Macrophages

AssayTest Concentration (µg/mL)% InhibitionIC50 (µg/mL)Positive Control
Nitric Oxide (NO) Production 515.2 ± 1.822.1 ± 2.0L-NMMA (IC50 = 8.5 ± 0.7)
1035.8 ± 3.1
2568.4 ± 4.5
5089.1 ± 3.3
Prostaglandin E2 (PGE2) Production 512.5 ± 1.528.9 ± 2.6Indomethacin (IC50 = 4.1 ± 0.3)
1030.1 ± 2.9
2560.7 ± 5.2
5085.3 ± 4.1

Table 3: Cytotoxic Activity of (+)-Piresil-4-O-beta-D-glucopyranoside on A549 Human Lung Carcinoma Cells

AssayTest Concentration (µg/mL)% Cell ViabilityIC50 (µg/mL)Positive Control
MTT Assay (48h incubation) 1095.2 ± 4.375.6 ± 6.8Doxorubicin (IC50 = 0.8 ± 0.1)
2580.1 ± 5.1
5058.3 ± 4.9
10035.7 ± 3.8
20015.9 ± 2.5

Experimental Protocols

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • (+)-Piresil-4-O-beta-D-glucopyranoside

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of (+)-Piresil-4-O-beta-D-glucopyranoside in methanol.

  • Prepare serial dilutions of the stock solution to achieve a range of test concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • In a 96-well plate, add 100 µL of each test concentration of the compound or positive control.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

  • For the negative control, add 100 µL of the test compound at each concentration and 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - (A_sample - A_neg_control)) / A_blank] x 100

Where:

  • A_blank is the absorbance of the blank.

  • A_sample is the absorbance of the test compound with DPPH.

  • A_neg_control is the absorbance of the test compound without DPPH.

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

  • (+)-Piresil-4-O-beta-D-glucopyranoside

  • ABTS

  • Potassium persulfate

  • Methanol or ethanol (analytical grade)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • To produce the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of (+)-Piresil-4-O-beta-D-glucopyranoside in methanol or ethanol and make serial dilutions.

  • In a 96-well plate, add 10 µL of each test concentration of the compound or positive control.

  • Add 190 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS radical scavenging activity is calculated as follows: % Scavenging = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

The IC50 value is determined as described for the DPPH assay.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is an indicator of the inflammatory response. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • (+)-Piresil-4-O-beta-D-glucopyranoside

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • L-NG-monomethyl arginine citrate (L-NMMA) (positive control)

  • 96-well cell culture plate

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of (+)-Piresil-4-O-beta-D-glucopyranoside or L-NMMA for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group without LPS stimulation should be included.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

Calculation: The percentage inhibition of NO production is calculated as follows: % Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] x 100

Where:

  • Nitrite_sample is the nitrite concentration in the presence of the test compound and LPS.

  • Nitrite_LPS_control is the nitrite concentration in the presence of LPS alone.

The IC50 value is determined from the dose-response curve. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Principle: This assay determines the ability of a compound to inhibit the production of PGE2, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells. The concentration of PGE2 in the cell culture supernatant is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • (+)-Piresil-4-O-beta-D-glucopyranoside

  • RAW 264.7 macrophage cell line

  • DMEM and FBS

  • LPS

  • Indomethacin (positive control)

  • PGE2 ELISA kit

  • 96-well cell culture plate

Procedure:

  • Follow the same cell culture, seeding, and treatment protocol as for the NO inhibition assay (Section 2.1).

  • After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

Calculation: The percentage inhibition of PGE2 production is calculated as: % Inhibition = [1 - (PGE2_sample / PGE2_LPS_control)] x 100

Where:

  • PGE2_sample is the PGE2 concentration in the presence of the test compound and LPS.

  • PGE2_LPS_control is the PGE2 concentration in the presence of LPS alone.

The IC50 value is determined from the dose-response curve. A cell viability assay should be performed concurrently.

Cytotoxic Activity Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • (+)-Piresil-4-O-beta-D-glucopyranoside

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium

  • FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Doxorubicin (positive control)

  • 96-well cell culture plate

Procedure:

  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of (+)-Piresil-4-O-beta-D-glucopyranoside or doxorubicin for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C until purple formazan crystals are visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm.

Calculation: The percentage of cell viability is calculated as: % Cell Viability = (A_sample / A_control) x 100

Where:

  • A_sample is the absorbance of cells treated with the test compound.

  • A_control is the absorbance of cells treated with the vehicle control.

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

Anti_Inflammatory_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Nucleus Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2) NFkB_nuc->Genes activates transcription iNOS iNOS Genes->iNOS COX2 COX-2 Genes->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Piresil (+)-Piresil-4-O-beta-D-glucopyranoside Piresil->IKK inhibits Piresil->NFkB_nuc inhibits

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow Diagrams

DPPH_Assay_Workflow start Start prep_sample Prepare Sample and Control Dilutions start->prep_sample prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph add_to_plate Add Samples and DPPH to 96-well Plate prep_sample->add_to_plate prep_dpph->add_to_plate incubate Incubate in Dark (30 min, RT) add_to_plate->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: DPPH Radical Scavenging Assay Workflow.

NO_Inhibition_Workflow start Start seed_cells Seed RAW 264.7 Cells in 96-well Plate start->seed_cells pretreat Pre-treat with Compound (1 hour) seed_cells->pretreat stimulate Stimulate with LPS (1 µg/mL, 24 hours) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Add Griess Reagent collect_supernatant->griess_reaction measure Measure Absorbance at 540 nm griess_reaction->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Nitric Oxide Inhibition Assay Workflow.

MTT_Assay_Workflow start Start seed_cells Seed A549 Cells in 96-well Plate start->seed_cells treat_cells Treat with Compound (48 hours) seed_cells->treat_cells add_mtt Add MTT Solution (4 hours incubation) treat_cells->add_mtt dissolve_formazan Dissolve Formazan (DMSO) add_mtt->dissolve_formazan measure Measure Absorbance at 570 nm dissolve_formazan->measure calculate Calculate % Viability and IC50 measure->calculate end End calculate->end

Caption: MTT Cytotoxicity Assay Workflow.

Application Notes and Protocols for (+)-Piresil-4-O-beta-D-glucopyranoside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside, also known as Pinoresinol 4-O-beta-D-glucopyranoside, is a lignan glycoside found in various plants, including Forsythia suspensa and Eucommia ulmoides.[1][2] This natural compound has garnered significant interest within the research community due to its diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. These properties make it a valuable tool for investigation in various cell-based assay systems. These application notes provide a summary of its reported biological activities and generalized protocols for its use in cell-based assays.

Physicochemical Properties

PropertyValue
Synonyms Pinoresinol 4-O-beta-D-glucopyranoside
Molecular Formula C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol
CAS Number 69251-96-3

Quantitative Data Summary

The following table summarizes the reported in vitro activities of (+)-Piresil-4-O-beta-D-glucopyranoside in various assays.

AssaySystemEndpointResultReference
α-Glucosidase Inhibition Enzyme AssayIC₅₀48.13 µg/mL (~92.46 µM)[1][3][4]
DPPH Radical Scavenging Chemical AssayIC₅₀44.2 µg/mL (~84.91 µM)[1]
ABTS Radical Scavenging Chemical AssayIC₅₀34.5 µg/mL (~66.28 µM)[1]
Antiviral Activity MDCK CellsIC₅₀ (Influenza A/PR/8/34 H1N1)408.81±5.24 µg/mL (~785.37 µM)[2]
Antiviral Activity MDCK CellsIC₅₀ (Influenza A/Guangzhou/GIRD07/09 H1N1)176.24±4.41 µg/mL (~338.58 µM)[2]
Cell Proliferation MCF-7 (ER+) Breast Cancer CellsProliferationEnhanced[1]
Cell Proliferation MDA-MB-231 (ER-) Breast Cancer CellsProliferationInhibited[1]
Osteoblast Differentiation Pre-osteoblast cellsCell Migration & DifferentiationIncreased at 10 & 30 µM[5]

Experimental Protocols

The following are generalized protocols for common cell-based assays that can be adapted for use with (+)-Piresil-4-O-beta-D-glucopyranoside. It is recommended to optimize these protocols for your specific cell line and experimental conditions.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of (+)-Piresil-4-O-beta-D-glucopyranoside on the viability and proliferation of adherent cell lines.

Materials:

  • Adherent cell line of interest (e.g., A549, MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • (+)-Piresil-4-O-beta-D-glucopyranoside (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (+)-Piresil-4-O-beta-D-glucopyranoside in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay

This protocol measures the ability of (+)-Piresil-4-O-beta-D-glucopyranoside to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or primary microglia).

Materials:

  • Macrophage-like cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • (+)-Piresil-4-O-beta-D-glucopyranoside

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of (+)-Piresil-4-O-beta-D-glucopyranoside for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) in the presence of the compound for 24 hours. Include a vehicle control group without LPS and a positive control group with LPS only.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • NED Addition: Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 5-10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-only control.

Signaling Pathways and Mechanisms of Action

(+)-Piresil-4-O-beta-D-glucopyranoside has been shown to modulate several key signaling pathways, which are visualized below.

Signaling_Pathways cluster_inflammation Anti-inflammatory & Antiviral Effects cluster_downstream Anti-inflammatory & Antiviral Effects LPS LPS TLR4 TLR4 LPS->TLR4 Influenza_Virus Influenza Virus Influenza_Virus->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK AKT AKT TLR4->AKT NFkB NF-κB TLR4->NFkB Piresil (+)-Piresil-4-O-beta-D-glucopyranoside Piresil->p38_MAPK Piresil->AKT Piresil->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, MCP-1) p38_MAPK->Proinflammatory_Cytokines AKT->NFkB NFkB->Proinflammatory_Cytokines iNOS iNOS NFkB->iNOS

Caption: Inhibition of pro-inflammatory signaling pathways.

The above diagram illustrates how (+)-Piresil-4-O-beta-D-glucopyranoside may exert its anti-inflammatory and antiviral effects by inhibiting the activation of key signaling molecules such as p38 MAPK, AKT, and NF-κB, which are downstream of stimuli like LPS and viral infections.[2][6] This inhibition leads to a reduction in the production of pro-inflammatory cytokines and enzymes like iNOS.

Experimental_Workflow cluster_assays Perform Cell-Based Assays start Start: Prepare (+)-Piresil-4-O-beta-D-glucopyranoside Stock Solution cell_culture Seed Cells in Multi-well Plates (e.g., 96-well) start->cell_culture treatment Treat Cells with Serial Dilutions of Compound cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation viability Cell Viability (MTT Assay) incubation->viability inflammation Anti-inflammatory (Griess Assay) incubation->inflammation apoptosis Apoptosis (Caspase Activity) incubation->apoptosis reporter Reporter Gene Assay incubation->reporter data_collection Data Collection (e.g., Plate Reader, Flow Cytometer) viability->data_collection inflammation->data_collection apoptosis->data_collection reporter->data_collection analysis Data Analysis (e.g., IC50 Calculation, Statistical Analysis) data_collection->analysis end End: Interpretation of Results analysis->end

Caption: General experimental workflow for cell-based assays.

This workflow outlines the general steps for investigating the effects of (+)-Piresil-4-O-beta-D-glucopyranoside in various cell-based assays, from initial compound preparation to final data analysis and interpretation.

Conclusion

(+)-Piresil-4-O-beta-D-glucopyranoside is a promising natural compound with a range of biological activities that can be explored using various cell-based assays. The protocols and information provided here serve as a starting point for researchers to design and conduct their own investigations into the cellular effects of this compound. As with any experimental work, optimization of protocols for specific cell types and assay conditions is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying (+)-Piresil-4-O-beta-D-glucopyranoside Effects in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(+)-Piresil-4-O-beta-D-glucopyranoside, also known as (+)-Pinoresinol 4-O-beta-D-glucopyranoside, is a lignan glucoside isolated from plants such as Forsythia suspensa.[1][2] Lignans, including pinoresinol and its glucosides, have garnered significant interest for their diverse pharmacological activities.[3][4][5] Preclinical evidence strongly suggests that (+)-Piresil-4-O-beta-D-glucopyranoside and its aglycone, pinoresinol, possess potent anti-inflammatory and neuroprotective properties, making them promising candidates for therapeutic development.[6][7][8][9]

This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the anti-inflammatory and neuroprotective effects of (+)-Piresil-4-O-beta-D-glucopyranoside.

I. Anti-Inflammatory Effects and Animal Models

Pinoresinol and its glucosides have demonstrated significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators.[10][11][12] In vitro studies have shown that pinoresinol can suppress nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated microglia.[11][12] This is achieved, in part, by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB and ERK1/2 MAPK signaling pathways.[10][11]

A. Recommended Animal Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is widely used to study acute inflammatory responses and to evaluate the efficacy of anti-inflammatory agents.

B. Experimental Protocol:

  • Animals: Male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with ad libitum access to food and water.

  • Experimental Groups:

    • Vehicle Control: (e.g., saline or 0.5% carboxymethylcellulose)

    • LPS Control: LPS (e.g., 1 mg/kg, intraperitoneal injection) + Vehicle

    • Test Group(s): LPS + (+)-Piresil-4-O-beta-D-glucopyranoside (e.g., 10, 25, 50 mg/kg, oral gavage)

    • Positive Control: LPS + Dexamethasone (e.g., 1 mg/kg, intraperitoneal injection)

  • Procedure:

    • Administer (+)-Piresil-4-O-beta-D-glucopyranoside or vehicle by oral gavage one hour prior to LPS challenge.

    • Induce systemic inflammation by administering LPS (from E. coli, serotype O111:B4) via intraperitoneal injection.

    • At selected time points post-LPS administration (e.g., 2, 6, 24 hours), collect blood samples via cardiac puncture under anesthesia.

    • Euthanize animals and harvest tissues (e.g., liver, lungs, spleen) for further analysis.

  • Outcome Measures:

    • Serum Cytokine Levels: Measure levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

    • Tissue Gene Expression: Analyze mRNA levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6 in harvested tissues using RT-qPCR.

    • Histopathology: Perform H&E staining on tissue sections to assess inflammatory cell infiltration.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in tissues as an indicator of neutrophil infiltration.

II. Neuroprotective Effects and Animal Models

Pinoresinol glucosides have shown promise in protecting against neuronal damage in models of both chronic and acute neurodegeneration. Studies have demonstrated their ability to ameliorate memory deficits, reduce neuronal apoptosis, and combat oxidative stress.[7][8][9] The underlying mechanisms involve the modulation of the TLR4/NF-κB and Nrf2/HO-1 signaling pathways.[8][9]

A. Recommended Animal Model: Amyloid Beta (Aβ₁₋₄₂)-Induced Alzheimer's Disease Model in Mice

This model mimics the Aβ-induced neurotoxicity and cognitive impairment characteristic of Alzheimer's disease.[8][9]

B. Experimental Protocol:

  • Animals: Male C57BL/6 mice (10-12 weeks old, 25-30 g).

  • Acclimatization: As described in the anti-inflammatory protocol.

  • Aβ₁₋₄₂ Preparation: Oligomerize synthetic Aβ₁₋₄₂ peptide by incubating it at 4°C for 24 hours.

  • Stereotactic Surgery:

    • Anesthetize mice (e.g., with ketamine/xylazine).

    • Mount the mouse in a stereotaxic frame.

    • Inject Aβ₁₋₄₂ oligomers (e.g., 410 pmol in 2 µL) bilaterally into the hippocampus.[8][9]

  • Experimental Groups:

    • Sham Control: Vehicle injection (e.g., sterile saline)

    • Aβ₁₋₄₂ Control: Aβ₁₋₄₂ injection + Vehicle treatment

    • Test Group(s): Aβ₁₋₄₂ injection + (+)-Piresil-4-O-beta-D-glucopyranoside (e.g., 5, 10 mg/kg, oral gavage)

    • Positive Control: Aβ₁₋₄₂ injection + Donepezil (e.g., 1 mg/kg, oral gavage)

  • Procedure:

    • Begin daily oral administration of (+)-Piresil-4-O-beta-D-glucopyranoside or vehicle three days post-surgery and continue for a specified period (e.g., 3 weeks).[8][9]

    • Conduct behavioral testing during the final week of treatment.

    • Following the final behavioral test, euthanize animals and collect brain tissue.

  • Outcome Measures:

    • Cognitive Function:

      • Morris Water Maze: Assess spatial learning and memory.

      • Y-Maze: Evaluate short-term spatial working memory.

    • Biochemical Analysis (Hippocampal Tissue):

      • ELISA: Measure levels of TNF-α and IL-1β.

      • Oxidative Stress Markers: Quantify levels of malondialdehyde (MDA) and reactive oxygen species (ROS), and the activity of superoxide dismutase (SOD) and catalase (CAT).

    • Western Blot Analysis:

      • Apoptosis Markers: Assess the ratio of Bcl-2/Bax, and levels of cleaved caspase-3 and cytochrome c.

      • Signaling Pathways: Analyze the expression of TLR4, p-NF-κB p65, Nrf2, and HO-1.

    • Histopathology:

      • Nissl Staining: Evaluate neuronal survival and morphology.

      • Immunohistochemistry: Detect Aβ plaque deposition and microglial/astrocyte activation (Iba1/GFAP staining).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.

Table 1: Effect of (+)-Piresil-4-O-beta-D-glucopyranoside on Serum Cytokine Levels in LPS-Induced Inflammatory Model

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control-Value ± SEMValue ± SEMValue ± SEM
LPS Control-Value ± SEMValue ± SEMValue ± SEM
Test Compound10Value ± SEMValue ± SEMValue ± SEM
Test Compound25Value ± SEMValue ± SEMValue ± SEM
Positive Control1Value ± SEMValue ± SEMValue ± SEM

Table 2: Effect of (+)-Piresil-4-O-beta-D-glucopyranoside on Cognitive Performance and Hippocampal Oxidative Stress Markers in Aβ₁₋₄₂-Induced Alzheimer's Model

Treatment GroupDose (mg/kg)MWM Escape Latency (s)Y-Maze Spontaneous Alternation (%)MDA (nmol/mg protein)SOD (U/mg protein)
Sham Control-Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Aβ₁₋₄₂ Control-Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Test Compound5Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Test Compound10Value ± SEMValue ± SEMValue ± SEMValue ± SEM
Positive Control1Value ± SEMValue ± SEMValue ± SEMValue ± SEM

Visualizations

Diagram 1: Proposed Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB ERK ERK1/2 TLR4->ERK Piresil (+)-Piresil-4-O- beta-D-glucopyranoside Piresil->NFkB Inhibition Piresil->ERK Inhibition iNOS_COX2 iNOS / COX-2 NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines ERK->iNOS_COX2 ERK->Cytokines G Abeta Aβ₁₋₄₂ TLR4 TLR4 Abeta->TLR4 OxidativeStress Oxidative Stress Abeta->OxidativeStress NFkB NF-κB TLR4->NFkB Piresil (+)-Piresil-4-O- beta-D-glucopyranoside Piresil->TLR4 Inhibition Nrf2 Nrf2 Piresil->Nrf2 Activation Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Apoptosis Apoptosis NFkB->Apoptosis HO1 HO-1 Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Surgery Stereotactic Injection of Aβ₁₋₄₂ Treatment Daily Oral Gavage (3 Weeks) Surgery->Treatment Day 3 Post-Op Behavior Behavioral Testing (MWM, Y-Maze) Treatment->Behavior Biochem Biochemical & Molecular Analysis Behavior->Biochem

References

Troubleshooting & Optimization

Technical Support Center: (+)-Piresil-4-O-beta-D-glucopyranoside Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of (+)-Piresil-4-O-beta-D-glucopyranoside from its primary source, the fruits and leaves of Forsythia suspensa.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of (+)-Piresil-4-O-beta-D-glucopyranoside, offering potential causes and solutions to enhance yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Extraction Yield Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for the target glycoside.[1][2]Glycosides like (+)-Piresil-4-O-beta-D-glucopyranoside are more hydrophilic than their aglycone counterparts.[2] Use aqueous mixtures of ethanol or methanol (typically 50-80%) to increase solvent polarity and improve extraction efficiency.[2][3][4] For highly polar glycosides, pure water may also be effective.[2]
Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant material to dissolve the target compound.Ensure the plant material is ground to a fine powder (60-80 mesh is often effective) to increase the surface area for extraction.[3] Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which promote cell wall disruption through cavitation and localized heating, respectively.[3][5]
Hydrolysis of the Glycoside: Acidic conditions or the presence of active hydrolytic enzymes in the plant material can cleave the sugar moiety, reducing the yield of the desired glycoside.Maintain a neutral or slightly acidic pH during extraction (a pH of around 3.94 has been shown to be effective for related compounds).[6] Heat treatment during the drying or extraction process can help to deactivate enzymes.
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to allow for complete dissolution of the compound.Optimize extraction time and temperature. For UAE, an extraction time of around 37-60 minutes at a temperature of 30-70°C has been shown to be effective for related compounds in Forsythia suspensa.[3][4] For MAE, a shorter time of 1 minute at 70°C has been reported as optimal for other glycosides from the same source.[7]
Presence of Impurities in Extract Co-extraction of Lipophilic Compounds: Non-polar solvents or broad-spectrum solvents can co-extract fats, waxes, and other lipophilic compounds.If the plant material has a high lipid content, consider a pre-extraction step (defatting) with a non-polar solvent like n-hexane or petroleum ether before the main extraction.[2]
Co-extraction of Tannins and Other Polar Impurities: Polar solvents can also extract other water-soluble compounds like tannins.Subsequent purification steps such as column chromatography or solid-phase extraction (SPE) will be necessary to remove these impurities.
Compound Degradation Thermal Degradation: Although many lignan glycosides are relatively heat-stable, prolonged exposure to very high temperatures can lead to degradation.[2]Use the lowest effective temperature for extraction. MAE and UAE are often advantageous as they can reduce extraction time, minimizing thermal stress on the compound.[3][7]
Exposure to Light: Some phenolic compounds are sensitive to light and can degrade upon prolonged exposure.Conduct extraction and subsequent processing steps in amber glassware or under low-light conditions to minimize photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting (+)-Piresil-4-O-beta-D-glucopyranoside?

A1: Aqueous solutions of ethanol or methanol are generally the most effective solvents for extracting lignan glycosides like (+)-Piresil-4-O-beta-D-glucopyranoside.[2] An optimized study for the ultrasound-assisted extraction of this compound from Forsythia suspensa fruit identified 76.6% methanol as the optimal solvent concentration.[4] Another study on related compounds found 50% ethanol to be effective.[3] The choice between ethanol and methanol often depends on laboratory preference and safety considerations.[2]

Q2: How can I improve the efficiency of my extraction?

A2: To improve efficiency, consider implementing advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods can significantly reduce extraction time and solvent consumption while increasing yield compared to conventional methods like maceration or Soxhlet extraction.[3][4][7] Optimizing parameters such as particle size, solvent-to-solid ratio, temperature, and time is also crucial.[3][4][7]

Q3: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE)?

A3: Based on a study optimizing the UAE of (+)-pinoresinol-β-glucoside and other compounds from Forsythia suspensa, the optimal conditions were found to be an extraction temperature of 70°C, an extraction time of 60 minutes, a liquid-to-solid ratio of 20:1 (mL/g), and a methanol concentration of 76.6%.[4] These conditions yielded 2.92 mg/g of (+)-pinoresinol-β-glucoside.[4]

Q4: Are there any "green" extraction methods available?

A4: Yes, a β-cyclodextrin-assisted aqueous extraction has been developed as a green method for extracting active ingredients from Forsythia suspensa leaves. This method avoids the use of organic solvents. The optimized conditions were a solid-liquid ratio of 1:36.3, a temperature of 75.25°C, and a pH of 3.94.[6] While this study did not specifically quantify (+)-Piresil-4-O-beta-D-glucopyranoside, it demonstrated significantly enhanced yields for other glycosides compared to pure-water extraction.[6]

Q5: How do I remove impurities from my crude extract?

A5: For lipophilic impurities, a preliminary defatting step with a non-polar solvent is recommended.[2] For polar impurities, purification is typically achieved through chromatographic techniques. Column chromatography using silica gel or macroporous resins is a common method for separating glycosides from other co-extracted compounds.

Quantitative Data on Extraction Methods

The following table summarizes the yield of (+)-Piresil-4-O-beta-D-glucopyranoside and related compounds from Forsythia suspensa using different extraction methods and conditions.

Extraction Method Target Compound(s) Plant Material Solvent Key Parameters Yield Reference
Ultrasound-Assisted Extraction (UAE) (+)-Pinoresinol-β-glucoside, Forsythiaside, Phillyrin, PhillygeninFruits76.6% MethanolTemp: 70°C, Time: 60 min, Liquid/Solid Ratio: 20:12.92 mg/g[4]
Ultrasound-Assisted Extraction (UAE) Forsythiaside A, Phillyrin, RutinFruits50% EthanolTemp: 30°C, Time: 37 min, Liquid/Solid Ratio: 32:1, Power: 200 WNot specified for target compound[1][3]
Microwave-Assisted Extraction (MAE) Forsythiaside A, Rutin, PhillyrinFruits70% MethanolTemp: 70°C, Time: 1 min, Liquid/Solid Ratio: 30:1, Power: 400 WNot specified for target compound[7]
β-Cyclodextrin-Assisted Extraction Forsythoside A, Phillyrin, PhillygenolLeavesWater with β-CyclodextrinTemp: 75.25°C, pH: 3.94, Liquid/Solid Ratio: 36.3:111.80% (Forsythoside A), 5.49% (Phillyrin)[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of (+)-Piresil-4-O-beta-D-glucopyranoside

This protocol is based on the optimized conditions reported for the extraction of (+)-pinoresinol-β-glucoside from Forsythia suspensa fruits.[4]

1. Sample Preparation:

  • Dry the fruits of Forsythia suspensa at a controlled temperature (e.g., 50-60°C) to a constant weight.

  • Grind the dried fruits into a fine powder and sieve to a particle size of approximately 50 mesh.[4]

2. Extraction:

  • Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).

  • Place the powder in an extraction vessel.

  • Add the extraction solvent (76.6% methanol in water) at a liquid-to-solid ratio of 20:1 (mL/g).

  • Place the vessel in an ultrasonic bath.

  • Set the extraction temperature to 70°C and the extraction time to 60 minutes.

  • Apply ultrasound at a specified frequency (e.g., 60 kHz).[4]

3. Post-Extraction Processing:

  • After extraction, filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude extract can be used for quantification or further purification.

Protocol 2: General Microwave-Assisted Extraction (MAE) for Glycosides

This protocol is a general guideline based on MAE of other glycosides from Forsythia suspensa.[7]

1. Sample Preparation:

  • Prepare the dried and powdered Forsythia suspensa fruit material as described in Protocol 1.

2. Extraction:

  • Weigh a precise amount of the powdered material (e.g., 0.5 g) and place it in a microwave extraction vessel.

  • Add the extraction solvent (e.g., 70% methanol in water) at a solvent-to-material ratio of 30:1 (mL/g).[7]

  • Allow the sample to soak for a brief period (e.g., 10 minutes) before extraction.[7]

  • Place the vessel in a microwave extractor.

  • Set the microwave power to 400 W, the temperature to 70°C, and the extraction time to 1 minute.[7]

3. Post-Extraction Processing:

  • After the extraction is complete, allow the vessel to cool.

  • Filter the extract and concentrate it as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction start Forsythia suspensa Fruit/Leaves drying Drying start->drying grinding Grinding & Sieving drying->grinding solvent Add Solvent (e.g., 76.6% Methanol) grinding->solvent extraction Extraction (UAE or MAE) filtration Filtration extraction->filtration solvent->extraction concentration Concentration filtration->concentration purification Purification (Optional) concentration->purification analysis Analysis (HPLC) purification->analysis

Caption: General workflow for the extraction of (+)-Piresil-4-O-beta-D-glucopyranoside.

troubleshooting_logic start Low Extraction Yield? cause1 Suboptimal Solvent? start->cause1 Check Solvent cause2 Inefficient Cell Disruption? start->cause2 Check Material Prep cause3 Glycoside Hydrolysis? start->cause3 Check Conditions cause4 Incorrect Time/Temp? start->cause4 Check Parameters solution1 Use 50-80% aq. Methanol/Ethanol cause1->solution1 Solution solution2 Fine Grinding (60-80 mesh) Use UAE/MAE cause2->solution2 Solution solution3 Control pH (Neutral/Slightly Acidic) Deactivate Enzymes (Heat) cause3->solution3 Solution solution4 Optimize Parameters (e.g., UAE: 60min, 70°C) cause4->solution4 Solution

Caption: Troubleshooting logic for low extraction yield.

References

overcoming solubility issues with (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (+)-Piresil-4-O-beta-D-glucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of (+)-Piresil-4-O-beta-D-glucopyranoside?

A1: Published data indicates that (+)-Piresil-4-O-beta-D-glucopyranoside is sparingly soluble in aqueous solutions. It has a reported solubility of 100 mg/mL (192.11 mM) in dimethyl sulfoxide (DMSO), which may require sonication to fully dissolve.

Q2: I am having trouble dissolving the compound in my aqueous buffer. What should I do?

A2: Direct dissolution in aqueous buffers is often challenging. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental medium. Be mindful of the final solvent concentration to avoid impacting your experimental system.

Q3: What is the recommended solvent for preparing a stock solution?

A3: Based on available data, DMSO is the recommended solvent for preparing stock solutions of (+)-Piresil-4-O-beta-D-glucopyranoside.

Q4: My compound precipitated when I diluted the DMSO stock in my aqueous buffer. How can I prevent this?

A4: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The final concentration of the compound in your aqueous buffer may be above its solubility limit. Try diluting your stock solution further.

  • Increase the solvent concentration: A slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final solution might be necessary to maintain solubility. However, always check the tolerance of your experimental system to the solvent.

  • Use a different dilution method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing to ensure rapid mixing.

  • Consider formulation strategies: For in vivo studies or complex cellular assays, you may need to explore formulation strategies such as the use of cyclodextrins or other solubilizing agents.

Q5: How should I store the stock solution?

A5: It is recommended to store stock solutions of (+)-Piresil-4-O-beta-D-glucopyranoside at -20°C or -80°C. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Compound is not dissolving in DMSO.
Possible Cause Troubleshooting Step
Insufficient mixingVortex the solution vigorously for 1-2 minutes.
Reaching solubility limit at room temperatureGently warm the solution to 37°C in a water bath.
Compound is in a stable crystalline formUse an ultrasonic bath to sonicate the solution for 5-10 minutes.
Issue 2: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Compound precipitation in assay mediumVisually inspect the wells for any precipitate. If present, refer to the FAQ on preventing precipitation.
Inaccurate concentration of the stock solutionVerify the concentration of your stock solution using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Degradation of the compoundEnsure proper storage of the stock solution and minimize exposure to light and repeated temperature changes.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of (+)-Piresil-4-O-beta-D-glucopyranoside in an aqueous buffer.

  • Preparation of Saturated Solution:

    • Add an excess amount of (+)-Piresil-4-O-beta-D-glucopyranoside to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the suspension to settle for a short period.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF filter) to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent (e.g., DMSO or mobile phase for HPLC).

    • Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Enhancing Solubility using Co-solvents

This protocol describes a method to prepare a solution of (+)-Piresil-4-O-beta-D-glucopyranoside in a mixed solvent system for in vitro experiments.

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of (+)-Piresil-4-O-beta-D-glucopyranoside in 100% DMSO. Use sonication if necessary to ensure complete dissolution.

  • Working Solution Preparation:

    • To prepare a 100 µM working solution in a cell culture medium containing 10% Fetal Bovine Serum (FBS), perform a serial dilution.

    • First, dilute the 100 mM DMSO stock solution 1:100 in DMSO to obtain a 1 mM intermediate solution.

    • Then, dilute the 1 mM intermediate solution 1:10 into the cell culture medium to achieve a final concentration of 100 µM with a final DMSO concentration of 1%.

    • Vortex gently immediately after dilution.

  • Control Preparation:

    • Prepare a vehicle control containing the same final concentration of DMSO (1%) in the cell culture medium.

Quantitative Data Summary

Solvent Reported Solubility Conditions
Dimethyl Sulfoxide (DMSO)100 mg/mL (192.11 mM)May require ultrasonic treatment
Aqueous BuffersData not available (expected to be low)-

Signaling Pathways and Experimental Workflows

The biological activity of lignan glucosides like (+)-Piresil-4-O-beta-D-glucopyranoside is often associated with the modulation of inflammatory and antioxidant signaling pathways.

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis start Start: (+)-Piresil-4-O-beta-D-glucopyranoside Powder stock Prepare 100 mM Stock in DMSO with Sonication start->stock working Dilute to Working Concentration in Assay Buffer stock->working treat Treat Cells with Compound working->treat incubate Incubate for a Defined Period treat->incubate lyse Lyse Cells and Collect Supernatant incubate->lyse measure Measure Endpoint (e.g., Cytokine Levels, Gene Expression) lyse->measure analyze Analyze and Interpret Data measure->analyze

Caption: A general experimental workflow for assessing the biological activity of (+)-Piresil-4-O-beta-D-glucopyranoside in a cell-based assay.

Research on similar lignan glycosides suggests that (+)-Piresil-4-O-beta-D-glucopyranoside may exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Cellular Response cluster_inhibition Inhibition by (+)-Piresil-4-O-beta-D-glucopyranoside LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->Gene Compound (+)-Piresil-4-O-beta-D-glucopyranoside Compound->IKK Inhibits Compound->IkB Inhibits

Caption: Proposed anti-inflammatory signaling pathway modulation by (+)-Piresil-4-O-beta-D-glucopyranoside via inhibition of the NF-κB pathway.

antioxidant_pathway cluster_stress Oxidative Stress cluster_cell_response Cellular Defense Mechanism cluster_activation Activation by (+)-Piresil-4-O-beta-D-glucopyranoside ROS ROS Keap1 Keap1 ROS->Keap1 Inactivates Nrf2_d Nrf2 Degradation Keap1->Nrf2_d Promotes Nrf2_a Nrf2 Nuclear Translocation ARE Antioxidant Response Element (ARE) Nrf2_a->ARE Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Enzymes Compound (+)-Piresil-4-O-beta-D-glucopyranoside Compound->Keap1 Inhibits

Caption: Proposed antioxidant response pathway activation by (+)-Piresil-4-O-beta-D-glucopyranoside through the Nrf2-Keap1 signaling axis.

Technical Support Center: Chiral Separation of (+)-Piresil Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of (+)-Piresil enantiomers. Given the limited publicly available data specific to Piresil, this guide leverages established principles of chiral chromatography and methodologies applied to structurally similar compounds, such as pyrrolidinylisoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the chiral separation of enantiomers like Piresil?

A1: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent and effective techniques for separating chiral compounds.[1][2] Both methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3] Gas Chromatography (GC) can also be used, but typically requires derivatization of the analyte.

Q2: How do I select an appropriate chiral stationary phase (CSP) for separating Piresil enantiomers?

A2: The selection of a CSP is crucial for successful chiral separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have proven effective for a broad range of chiral compounds, including those with heterocyclic structures.[4] For compounds containing primary amines, crown ether-based CSPs can also be highly effective.[5] A screening approach using a variety of CSPs with different selectivities is often the most efficient way to identify the optimal column.[6]

Q3: What are the typical mobile phases used for chiral HPLC and SFC separations?

A3: For normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (such as isopropanol or ethanol) are common.[7] In reversed-phase HPLC, aqueous buffers with organic modifiers like acetonitrile or methanol are used.[8] For SFC, supercritical carbon dioxide is the primary mobile phase, often with a polar co-solvent (modifier) such as methanol or ethanol to enhance selectivity and analyte solubility.[2][]

Q4: Why is it important to separate the enantiomers of a drug like Piresil?

A4: Enantiomers of a chiral drug can have significantly different pharmacological, toxicological, and pharmacokinetic properties in the body.[3] One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse effects.[10] Therefore, regulatory agencies often require the development of single-enantiomer drugs to ensure safety and efficacy.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Piresil and similar basic compounds.

Problem Potential Cause(s) Troubleshooting Steps
Poor or No Resolution - Inappropriate Chiral Stationary Phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, Pirkle-type).[6][12]- Adjust the ratio of organic modifiers in the mobile phase. Small changes can significantly impact selectivity.[6]- Optimize the column temperature. Lower temperatures often improve resolution but may increase analysis time.[6]
Peak Tailing or Poor Peak Shape - Secondary interactions between the basic analyte and the silica support of the CSP.- Inappropriate mobile phase additive.- Add a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), to mask silanol groups and improve peak shape.[13]- For SFC, basic additives can also be beneficial.[13]
Inconsistent Retention Times - Inadequate column equilibration.- Changes in mobile phase composition.- Column "memory effects" from previous analyses.[14]- Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Use fresh, high-purity solvents for the mobile phase.- Dedicate a column specifically for the chiral separation of basic compounds to avoid memory effects from acidic additives used in other methods.[14]
Loss of Resolution Over Time - Column contamination.- Degradation of the chiral stationary phase.- Use a guard column to protect the analytical column from contaminants.- Ensure the mobile phase is compatible with the CSP (check manufacturer's guidelines for pH and solvent limitations).- Flush the column with an appropriate solvent after use.

Experimental Protocols

The following are generalized experimental protocols for chiral separation by HPLC and SFC. These should be considered as starting points and will likely require optimization for the specific separation of (+)-Piresil enantiomers.

General HPLC Method for Chiral Separation of Pyrrolidinylisoxazole Analogs
  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP (e.g., Chiralpak® series) is a good starting point.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio between 90:10 and 70:30 (v/v). The addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape for basic compounds.[13]

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 20 - 40 °C.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

General SFC Method for Chiral Separation
  • Instrumentation: An SFC system with a back-pressure regulator and a UV or mass spectrometry (MS) detector.

  • Chiral Column: Polysaccharide-based CSPs are also widely used and effective in SFC.

  • Mobile Phase: Supercritical CO2 with a polar modifier (e.g., methanol or ethanol) typically ranging from 5% to 40%. A basic additive may also be required.

  • Flow Rate: 1 - 4 mL/min.

  • Back Pressure: 100 - 200 bar.

  • Column Temperature: 30 - 50 °C.

  • Detection: UV or MS detection.

Visualizations

Experimental_Workflow cluster_prep Sample and System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation cluster_output Outcome Sample Prepare Piresil Racemate Solution Inject Inject Sample Sample->Inject MobilePhase Prepare Mobile Phase (with additives if needed) Equilibrate Equilibrate HPLC/SFC System and Column MobilePhase->Equilibrate Equilibrate->Inject Separate Chiral Separation on CSP Inject->Separate Detect Detect Enantiomers (UV/MS) Separate->Detect Process Process Chromatogram Detect->Process Evaluate Evaluate Resolution and Purity Process->Evaluate Optimize Optimize Method? Evaluate->Optimize Optimize->MobilePhase Adjust Parameters FinalMethod Finalized Analytical Method Optimize->FinalMethod No PrepSeparation Preparative Separation FinalMethod->PrepSeparation

Caption: Workflow for Chiral Separation Method Development.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_peakshape Peak Shape Issues cluster_reproducibility Reproducibility Issues Start Chiral Separation Issue Problem Identify Problem: - No/Poor Resolution - Peak Tailing - Drifting Retention Time Start->Problem CheckCSP Screen Different CSPs Problem->CheckCSP No/Poor Resolution AddAdditive Add/Optimize Basic Additive (e.g., DEA) Problem->AddAdditive Peak Tailing CheckEquilibration Ensure Proper Column Equilibration Problem->CheckEquilibration Drifting Retention CheckMobilePhase Adjust Mobile Phase Composition & Temperature CheckCSP->CheckMobilePhase Solution Problem Resolved CheckMobilePhase->Solution AddAdditive->Solution CheckSolvents Use Fresh Solvents CheckEquilibration->CheckSolvents CheckSolvents->Solution

Caption: Troubleshooting Logic for Chiral Separations.

References

Technical Support Center: Mass Spectrometry of (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Piresil-4-O-beta-D-glucopyranoside in mass spectrometry applications.

Frequently Asked Questions (FAQs)

1. What is the molecular weight of (+)-Piresil-4-O-beta-D-glucopyranoside?

The molecular formula for (+)-Piresil-4-O-beta-D-glucopyranoside is C26H32O11.[1][2] Its molecular weight is approximately 520.53 g/mol .[1] For high-resolution mass spectrometry, the exact mass is 520.19446183 g/mol .[1]

Property Value
Molecular FormulaC26H32O11
Average Molecular Weight520.53 g/mol
Exact Mass520.19446183 g/mol
Monoisotopic Mass520.19446183 g/mol

2. What are the expected fragmentation patterns for this compound in tandem MS (MS/MS)?

As an O-glycoside, the most common fragmentation involves the cleavage of the glycosidic bond (the O-C bond between the piresil aglycone and the glucose moiety).[3] This typically results in a neutral loss of the glucose unit (162 Da).[3]

  • Positive Ion Mode ([M+H]+): Expect to see a prominent fragment ion corresponding to the protonated aglycone [Aglycone + H]+ at m/z [M+H - 162]+.

  • Negative Ion Mode ([M-H]-): Similarly, a fragment ion of the deprotonated aglycone [Aglycone - H]- at m/z [M-H - 162]- is expected.[3]

Further fragmentation of the aglycone itself can provide more structural information.[3] Cross-ring cleavages of the sugar moiety can also occur, providing details about the sugar structure, though these are often less intense than the glycosidic bond cleavage.[4]

3. Which ionization technique is best suited for (+)-Piresil-4-O-beta-D-glucopyranoside?

Electrospray ionization (ESI) is a highly suitable soft ionization technique for analyzing glycosides like (+)-Piresil-4-O-beta-D-glucopyranoside.[4] ESI is effective for polar and thermally labile molecules, allowing for the generation of intact molecular ions ([M+H]+, [M+Na]+, [M-H]-) with minimal fragmentation in the source.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal

Possible Causes & Solutions

Cause Troubleshooting Step
Inappropriate Sample Concentration If the solution is too dilute, the signal may be too weak. If it's too concentrated, ion suppression can occur. Prepare a dilution series to determine the optimal concentration.[6]
Inefficient Ionization Glycosides can have low ionization efficiency.[4] Try adjusting ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature and flow rate). Consider adding a small amount of an alkali metal salt (e.g., NaCl) to promote the formation of sodiated adducts ([M+Na]+), which can sometimes enhance signal intensity.[7]
Instrument Not Tuned or Calibrated Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations to ensure optimal performance.[6]
Sample Degradation Ensure the sample is fresh and has been stored properly. (+)-Piresil-4-O-beta-D-glucopyranoside should be stored lyophilized at -20°C. Once in solution, it should be used within a month and stored at -20°C to prevent degradation.[2]
Clogged Sprayer or Tubing An irregular or absent spray can be caused by a clog.[8] Follow the instrument manufacturer's instructions for cleaning the ESI needle and associated tubing.
Issue 2: Inconsistent or Unstable Signal

Possible Causes & Solutions

Cause Troubleshooting Step
Unstable Spray Visually inspect the ESI spray if possible. An unstable spray can lead to a fluctuating signal. This can be due to a clog, improper source positioning, or incorrect source parameters.[8]
Mobile Phase Incompatibility Ensure the mobile phase is of high purity (LC-MS grade) and is properly degassed. Incompatible solvents or the presence of non-volatile buffers can lead to signal instability.
Contamination Contaminants in the sample, solvent, or from the LC system can interfere with ionization. Run a blank to check for background signals.[8]
Issue 3: Unexpected Fragmentation or Mass Shifts

Possible Causes & Solutions

Cause Troubleshooting Step
In-Source Fragmentation If fragment ions are observed in the full MS spectrum (without MS/MS), it may be due to in-source fragmentation. Reduce the cone voltage or fragmentor voltage to minimize this effect.
Incorrect Mass Calibration If the observed mass is consistently off, the instrument needs to be recalibrated.[6] Use a known standard for calibration.
Adduct Formation In addition to protonated molecules ([M+H]+), you may observe adducts with sodium ([M+Na]+), potassium ([M+K]+), or ammonium ([M+NH4]+), especially if these are present in your mobile phase or sample.[7] These will appear at m/z values higher than the protonated molecule.
Isotope Peaks Remember to account for the natural isotopic distribution. The monoisotopic peak is the one with all 12C, 1H, 16O, etc. You will also see smaller peaks at M+1, M+2, etc., corresponding to the presence of heavier isotopes.

Experimental Protocols

Protocol 1: Sample Preparation for Direct Infusion ESI-MS
  • Stock Solution Preparation: Accurately weigh a small amount of (+)-Piresil-4-O-beta-D-glucopyranoside and dissolve it in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to make a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Dilute the stock solution with the infusion solvent (typically 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode) to a final concentration in the range of 1-10 µg/mL.

  • Infusion: Infuse the working solution into the ESI source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire mass spectra in both positive and negative ion modes to determine the best ionization conditions.

Protocol 2: LC-MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over a suitable time to ensure good separation.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).

    • Injection Volume: 1-10 µL.

  • MS Conditions:

    • Ionization Mode: ESI (positive and negative).

    • Scan Range: m/z 100-1000 for full scan.

    • MS/MS: Use data-dependent acquisition to trigger MS/MS on the precursor ion of interest (e.g., m/z 521.2 in positive mode). Set the collision energy (e.g., 10-40 eV) to induce fragmentation and observe the characteristic loss of the glucose moiety.

Visualizations

TroubleshootingWorkflow start Start: Mass Spec Issue with (+)-Piresil-4-O-beta-D-glucopyranoside issue1 No or Poor Signal start->issue1 issue2 Inconsistent Signal start->issue2 issue3 Incorrect Mass or Unexpected Fragments start->issue3 check_conc Check Sample Concentration issue1->check_conc check_ion Optimize Ionization Source issue1->check_ion check_cal Verify Instrument Tuning/Calibration issue1->check_cal check_clog Check for Clogs issue1->check_clog check_spray Inspect ESI Spray Stability issue2->check_spray check_mobile Verify Mobile Phase issue2->check_mobile check_blank Run a Blank Injection issue2->check_blank check_insource Adjust In-Source Fragmentor Voltage issue3->check_insource recalibrate Recalibrate Mass Analyzer issue3->recalibrate check_adducts Identify Potential Adducts issue3->check_adducts

Caption: Troubleshooting workflow for common mass spectrometry issues.

FragmentationPathway precursor Precursor Ion [M+H]+ at m/z 521.2 fragmentation CID precursor->fragmentation neutral_loss Neutral Loss of Glucose (-162 Da) fragmentation->neutral_loss aglycone Aglycone Fragment [Piresil+H]+ at m/z 359.2 fragmentation->aglycone Glycosidic Bond Cleavage further_frag Further Fragmentation of Aglycone aglycone->further_frag

Caption: Expected fragmentation of (+)-Piresil-4-O-beta-D-glucopyranoside.

References

Technical Support Center: Analysis of (+)-Piresil-4-O-beta-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (+)-Piresil-4-O-beta-D-glucopyranoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantitative analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of (+)-Piresil-4-O-beta-D-glucopyranoside?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, (+)-Piresil-4-O-beta-D-glucopyranoside.[1] In biological samples such as plasma, serum, or urine, these components can include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3] For instance, phospholipids are a major cause of ion suppression in plasma and serum samples.[3]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[4]

  • Post-Column Infusion: A constant flow of a standard solution of (+)-Piresil-4-O-beta-D-glucopyranoside is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any fluctuation (dip or rise) in the baseline signal for the analyte as the matrix components elute indicates ion suppression or enhancement at that retention time.

  • Post-Extraction Spike: The response of the analyte in a post-extraction spiked sample (blank matrix extract spiked with the analyte) is compared to the response of the analyte in a pure solvent standard at the same concentration. The matrix effect can be quantified using the following formula:

    Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

    A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the primary strategies to reduce or eliminate matrix effects?

A3: The most effective strategies focus on minimizing the presence of interfering components in the final extract and optimizing analytical conditions. These include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are crucial for removing matrix interferences.[1][3]

  • Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate (+)-Piresil-4-O-beta-D-glucopyranoside from co-eluting matrix components is essential.[2]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the preferred choice to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[3]

  • Dilution: In cases where the analyte concentration is high enough, simply diluting the sample can reduce the concentration of interfering matrix components.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor reproducibility and accuracy in quantitative results.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple lots of your biological matrix to assess the variability of the matrix effect.

    • Improve Sample Cleanup: If the matrix effect is high (e.g., >15% suppression or enhancement), your current sample preparation method may be insufficient. Consider switching to a more rigorous technique. For example, if you are using protein precipitation, try developing an SPE or LLE method.

    • Incorporate a Suitable Internal Standard: If not already in use, employ a stable isotope-labeled internal standard for (+)-Piresil-4-O-beta-D-glucopyranoside. If a SIL-IS is unavailable, use a structurally similar analog that co-elutes with the analyte.

    • Optimize Chromatography: Adjust the mobile phase gradient, column chemistry, or flow rate to improve the separation of the analyte from the regions of significant ion suppression.

Issue 2: Low signal intensity or poor sensitivity for (+)-Piresil-4-O-beta-D-glucopyranoside.
  • Possible Cause: Severe ion suppression.

  • Troubleshooting Steps:

    • Identify the Source of Suppression: Use the post-column infusion technique to pinpoint the retention time regions where ion suppression is most severe.

    • Enhance Sample Preparation: Focus on removing the class of compounds most likely to cause the suppression. For plasma samples, phospholipids are a common culprit. Consider using a phospholipid removal plate or a targeted SPE sorbent.

    • Modify Chromatographic Conditions: Alter the mobile phase composition or gradient to shift the retention time of (+)-Piresil-4-O-beta-D-glucopyranoside away from the zone of ion suppression.

    • Check Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize analyte signal and potentially reduce susceptibility to matrix effects.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques that can be adapted for the analysis of (+)-Piresil-4-O-beta-D-glucopyranoside in biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Lignan Glucosides from Plasma/Serum

This protocol is adapted from methods for similar lignan compounds and is a good starting point for (+)-Piresil-4-O-beta-D-glucopyranoside.

Materials:

  • SPE Cartridges (e.g., Reversed-phase C18 or a mixed-mode cation exchange)

  • Conditioning Solvents: Methanol, Deionized Water

  • Wash Solvent: 5% Methanol in Water

  • Elution Solvent: Acetonitrile or Methanol

  • Sample Pre-treatment: 4% Phosphoric Acid

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute (+)-Piresil-4-O-beta-D-glucopyranoside with 1 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Phenolic Glycosides from Urine

This protocol is a general procedure for extracting moderately polar glycosides from a complex aqueous matrix like urine.

Materials:

  • Extraction Solvent: Ethyl acetate or a mixture of isopropanol and ethyl acetate (e.g., 10:90 v/v)

  • pH Adjustment: Acetic acid or formic acid

  • Centrifuge tubes

Procedure:

  • Sample pH Adjustment: To 500 µL of urine in a centrifuge tube, add 50 µL of acetic acid to acidify the sample (pH ~4-5).

  • Extraction: Add 2 mL of ethyl acetate to the tube.

  • Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Repeat Extraction (Optional): For improved recovery, repeat the extraction (steps 2-5) on the remaining aqueous layer and combine the organic extracts.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 3: Protein Precipitation (PPT) for Plasma/Serum Samples

PPT is a simpler but generally less clean method compared to SPE and LLE. It is often used for high-throughput screening.

Materials:

  • Precipitating Agent: Acetonitrile (ACN) or Methanol, often containing 0.1% formic acid.

  • Microcentrifuge tubes

Procedure:

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile (with 0.1% formic acid).

  • Vortexing: Vortex for 1 minute to precipitate the proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness and reconstitute in the initial mobile phase. This step helps to minimize solvent effects during injection.

Quantitative Data Summary

The following tables summarize the impact of different sample preparation methods on the matrix effect and recovery for compounds structurally related to (+)-Piresil-4-O-beta-D-glucopyranoside. This data can serve as a reference for expected performance.

Table 1: Comparison of Sample Preparation Techniques for Phenolic Glycosides in Rat Plasma [5]

Analyte ClassSample Preparation MethodMatrix Effect (%)Recovery (%)
Phenolic AcidsProtein Precipitation (Methanol)88.5 - 104.285.1 - 96.3
Flavonoid GlycosidesProtein Precipitation (Methanol)91.2 - 108.789.4 - 101.5

Table 2: Recovery of Lignans from Cereal Samples using Solid-Phase Extraction

AnalyteSample MatrixRecovery (%)
MatairesinolCereal-based diet95 - 105
SecoisolariciresinolCereal-based diet92 - 103
PinoresinolCereal-based diet96 - 108

Note: Data for Table 2 is generalized from qualitative descriptions of validated methods for lignan analysis in complex matrices, which indicate high and reproducible recoveries with SPE.[2][3]

Visualizations

Experimental Workflow for Matrix Effect Reduction

The following diagram illustrates a typical workflow for developing an analytical method while minimizing matrix effects.

experimental_workflow cluster_dev Method Development cluster_eval Matrix Effect Evaluation cluster_optimize Optimization cluster_validate Validation start Define Analytical Requirements (Analyte, Matrix, LLOQ) develop_lc Develop Initial LC-MS/MS Method (Neat Standard) start->develop_lc prep_select Select Sample Preparation (PPT, LLE, or SPE) develop_lc->prep_select assess_me Assess Matrix Effect (Post-Extraction Spike) prep_select->assess_me is_me_acceptable Is Matrix Effect Acceptable? (<15% Variation) assess_me->is_me_acceptable optimize_prep Optimize Sample Preparation is_me_acceptable:e->optimize_prep No validate Proceed to Method Validation is_me_acceptable:s->validate Yes optimize_lc Optimize Chromatography optimize_prep->optimize_lc optimize_lc->assess_me

Caption: Workflow for method development to reduce matrix effects.

Solid-Phase Extraction (SPE) Workflow

This diagram outlines the key steps in a typical Solid-Phase Extraction procedure.

spe_workflow cluster_spe Solid-Phase Extraction (SPE) Protocol step1 Step 1 Conditioning Activate the sorbent with an organic solvent (e.g., Methanol), then equilibrate with an aqueous solution (e.g., Water). step2 Step 2 Loading Apply the pre-treated sample to the SPE cartridge at a slow, controlled flow rate. step1->step2 step3 Step 3 Washing Wash the cartridge with a weak solvent to remove interferences without eluting the analyte. step2->step3 step4 Step 4 Elution Elute the analyte of interest with a strong solvent (e.g., Acetonitrile). step3->step4

Caption: The four main steps of a Solid-Phase Extraction (SPE) procedure.

References

Technical Support Center: Synthesis of (+)-Piresil-4-O-β-D-glucopyranoside

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of (+)-Piresil-4-O-β-D-glucopyranoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this lignan glucoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem 1: Low Yield of the Glycosylated Product

Potential CauseRecommended Solution
Inefficient Glycosyl Donor Activation - Ensure the use of a highly reactive glycosyl donor, such as a trichloroacetimidate or a glycosyl halide. - Optimize the promoter/activator (e.g., TMSOTf, BF₃·OEt₂) concentration and reaction temperature. - Consider using a more reactive glycosyl donor, such as a glycosyl sulfoxide or phosphate.
Poor Nucleophilicity of the Aglycone - The phenolic hydroxyl group of pinoresinol may have reduced nucleophilicity. Convert it to a more reactive phenoxide salt using a non-nucleophilic base (e.g., NaH, KHMDS) prior to adding the glycosyl donor. - Ensure the reaction is conducted under strictly anhydrous conditions to prevent quenching of the base and hydrolysis of the glycosyl donor.
Steric Hindrance - The complex, three-dimensional structure of pinoresinol can sterically hinder the approach of the glycosyl donor. - Experiment with different solvents that may help to solvate the transition state more effectively. - Consider using a smaller, more reactive glycosyl donor if possible.
Side Reactions - The aglycone, (+)-pinoresinol, has multiple hydroxyl groups. Ensure that all other hydroxyl groups are properly protected to prevent glycosylation at undesired positions. - Use of a participating protecting group at the C-2 position of the glucose donor can help minimize side reactions and improve stereoselectivity.[1][2]

Problem 2: Poor β-Stereoselectivity (Formation of α-Anomer)

Potential CauseRecommended Solution
Lack of a Participating Neighboring Group - Employ a participating protecting group (e.g., acetate, benzoate) at the C-2 position of the glucose donor. This group will form a transient dioxolanium ion intermediate that blocks the α-face, directing the aglycone to attack from the β-face, thus ensuring the formation of the 1,2-trans-glycosidic bond (the β-anomer).[1][2]
Reaction Conditions Favoring Anomerization - Use of certain Lewis acids or prolonged reaction times can lead to anomerization of the desired β-product to the more thermodynamically stable α-anomer. - Optimize the reaction time and temperature to favor the kinetic product (β-anomer). - Consider using a less aggressive promoter.
Solvent Effects - The choice of solvent can influence the stereochemical outcome. Ethereal solvents like diethyl ether or THF can sometimes favor the formation of β-glycosides.

Problem 3: Difficulty in Purification of the Final Product

Potential CauseRecommended Solution
Co-elution of Anomers - The α and β anomers may have very similar polarities, making their separation by standard column chromatography challenging. - Use a high-performance liquid chromatography (HPLC) system with a suitable stationary phase (e.g., C18 for reverse-phase or silica for normal-phase) and an optimized mobile phase. - Consider derivatizing the anomeric mixture to improve separation.
Presence of Unreacted Starting Materials - If the reaction has not gone to completion, unreacted pinoresinol and glycosyl donor may contaminate the product. - Optimize the reaction conditions to drive the reaction to completion. - Employ a multi-step purification process, such as a combination of column chromatography and recrystallization.
Impurities from Deprotection Steps - The final deprotection step to remove all protecting groups can sometimes be incomplete or generate byproducts. - Carefully choose deprotection conditions that are compatible with the glycosidic bond. For example, hydrogenolysis for benzyl ethers or mild basic conditions for acetyl esters. - Purify the final compound using appropriate chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of (+)-Piresil-4-O-β-D-glucopyranoside?

A1: The most critical step is the stereoselective glycosylation of the (+)-pinoresinol aglycone. Achieving high yield and, crucially, high selectivity for the β-anomer is the primary challenge. This requires careful selection of the glycosyl donor, a robust protecting group strategy, and optimization of the reaction conditions.

Q2: Which protecting groups are recommended for the glucose donor and the pinoresinol aglycone?

A2: For the glucose donor , it is highly recommended to use a participating group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group, to ensure β-selectivity.[1][2] The other hydroxyl groups (C-3, C-4, C-6) are typically protected with groups that can be removed under conditions that do not affect the C-2 ester, such as benzyl (Bn) ethers. For the pinoresinol aglycone , the phenolic hydroxyl group that is not being glycosylated should be protected. A benzyl ether is a common choice as it is stable under many glycosylation conditions and can be removed by hydrogenolysis in the final step.

Q3: What are some common glycosylation methods that can be applied to this synthesis?

A3: Several methods can be adapted for this synthesis:

  • Koenigs-Knorr Reaction: This classic method uses a per-O-acylated glycosyl halide (e.g., bromide) as the donor and a heavy metal salt (e.g., silver carbonate, silver triflate) as a promoter.[3]

  • Trichloroacetimidate Method: This is a very popular and effective method that uses a trichloroacetimidate-activated glycosyl donor. The reaction is typically promoted by a Lewis acid such as TMSOTf or BF₃·OEt₂.

  • Glycosyl Sulfoxide or Phosphate Methods: These methods use the corresponding glycosyl donors, which can be activated under specific conditions to achieve glycosylation.

Q4: How can I monitor the progress of the glycosylation reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the pinoresinol aglycone and the glycosyl donor should be visible at the start of the reaction. As the reaction proceeds, a new, more polar spot corresponding to the protected glycosylated product should appear, and the starting material spots should diminish. It is advisable to use a co-spot of the starting materials on the TLC plate for accurate comparison.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific synthesis of (+)-Piresil-4-O-β-D-glucopyranoside.

Protocol 1: Protection of (+)-Pinoresinol

  • Dissolve (+)-pinoresinol in a suitable anhydrous solvent (e.g., DMF or acetone).

  • Add a mild base (e.g., K₂CO₃) and a protecting group reagent (e.g., benzyl bromide for the non-reacting phenolic hydroxyl).

  • Stir the reaction at an appropriate temperature (e.g., room temperature to 60 °C) and monitor by TLC.

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

Protocol 2: Glycosylation using the Trichloroacetimidate Method

  • Dissolve the protected pinoresinol aglycone and the per-O-acetylated glucosyl trichloroacetimidate donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to a low temperature (e.g., -40 °C to 0 °C).

  • Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf) dropwise.

  • Allow the reaction to warm slowly to room temperature while monitoring its progress by TLC.

  • Once the reaction is complete, quench it with a base (e.g., triethylamine or a saturated solution of sodium bicarbonate).

  • Dilute the mixture with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of the Final Product

  • Dissolve the protected (+)-Piresil-4-O-β-D-glucopyranoside in a suitable solvent (e.g., methanol/ethyl acetate mixture).

  • For deacetylation, add a catalytic amount of sodium methoxide and stir at room temperature. Monitor by TLC.

  • Once deacetylation is complete, neutralize the reaction with an acidic resin.

  • If benzyl protecting groups are present, subject the deacetylated product to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Filter off the catalyst and concentrate the solvent to obtain the final product.

  • Purify by HPLC or recrystallization if necessary.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product pinoresinol (+)-Pinoresinol protection Protection of Pinoresinol pinoresinol->protection glucose_donor Protected Glucose Donor glycosylation Stereoselective Glycosylation (β) glucose_donor->glycosylation protection->glycosylation deprotection Final Deprotection glycosylation->deprotection final_product (+)-Piresil-4-O-β-D-glucopyranoside deprotection->final_product

Caption: A simplified workflow for the synthesis of (+)-Piresil-4-O-β-D-glucopyranoside.

troubleshooting_logic cluster_yield Yield Issues cluster_selectivity Selectivity Issues start Low Yield or Poor Selectivity? check_donor Check Glycosyl Donor Activity start->check_donor Low Yield participating_group Use C-2 Participating Protecting Group start->participating_group Poor β-Selectivity check_aglycone Assess Aglycone Reactivity check_donor->check_aglycone check_conditions Optimize Reaction Conditions check_aglycone->check_conditions solvent_effect Investigate Solvent Effects participating_group->solvent_effect anomerization Check for Anomerization solvent_effect->anomerization

Caption: A troubleshooting decision tree for common synthesis challenges.

References

preventing epimerization during (+)-Piresil-4-O-beta-D-glucopyranoside synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-Piresil-4-O-β-D-glucopyranoside, with a specific focus on preventing epimerization at the anomeric carbon to ensure the desired β-configuration.

FAQs: Preventing Epimerization in (+)-Piresil-4-O-β-D-glucopyranoside Synthesis

Q1: What is epimerization in the context of this synthesis, and why is it a problem?

A1: Epimerization refers to the change in the stereochemistry at a single chiral center. In the synthesis of (+)-Piresil-4-O-β-D-glucopyranoside, this specifically concerns the anomeric carbon (C-1) of the glucose moiety. The desired product is the β-anomer, where the glycosidic bond is equatorial. Epimerization can lead to the formation of the undesired α-anomer (axial glycosidic bond), resulting in a difficult-to-separate mixture of diastereomers and reducing the yield of the target compound. The biological activity of the α- and β-anomers can differ significantly, making stereochemical purity crucial.

Q2: What is the likely structure of the aglycone, (+)-Piresil, and where does glycosylation occur?

A2: Based on available chemical information, "(+)-Piresil" is likely a hydroxylated metabolite of the drug Piribedil. The core structure is 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine. For O-glycosylation to occur at the "4-O" position as the name suggests, a hydroxyl group must be present on one of the aromatic rings, likely the pyrimidine or benzodioxole ring, at the 4-position. Researchers should confirm the exact structure of their starting (+)-Piresil aglycone.

Q3: What are the key factors that influence epimerization during the glycosylation of (+)-Piresil?

A3: Several factors can lead to the formation of the undesired α-anomer:

  • Protecting Group at C-2 of the Glucosyl Donor: The absence of a participating protecting group at the C-2 position of the glucose donor is a primary cause of epimerization.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or strongly basic or acidic environments, can promote epimerization.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediate oxocarbenium ion, thereby affecting the stereochemical outcome.

  • Leaving Group on the Glucosyl Donor: The nature of the leaving group at the anomeric center can impact the reaction mechanism and stereoselectivity.

  • Promoter/Catalyst: The choice of Lewis acid or heavy metal salt promoter can significantly influence the α/β ratio of the product.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution(s)
Low β:α ratio (significant α-anomer formation) Lack of neighboring group participation.Use a glucosyl donor with a participating protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group. These groups form a transient cyclic intermediate that blocks the α-face, directing the aglycone to attack from the β-face.
Non-participating C-2 protecting group (e.g., benzyl ether).Replace the C-2 ether protecting group with an ester protecting group.
Reaction conditions promoting SN1-type reaction.Employ conditions that favor an SN2-type displacement. This includes using a good leaving group on the donor and a less stabilizing solvent for the oxocarbenium ion.
Low reaction yield Steric hindrance of the (+)-Piresil aglycone.Optimize the reaction temperature and time. A moderate increase in temperature may be necessary, but prolonged heating should be avoided to minimize epimerization. Consider using a more reactive glucosyl donor.
Deactivation of the promoter.Ensure anhydrous reaction conditions, as water can deactivate many promoters. Use freshly distilled solvents and dried glassware.
Poor nucleophilicity of the phenolic hydroxyl group of (+)-Piresil.The reactivity of the phenolic acceptor can be enhanced by using a suitable base to deprotonate the hydroxyl group. However, the basicity must be carefully controlled to avoid epimerization of the glucosyl donor. Weak, non-nucleophilic bases are preferred.
Difficulty in product purification Similar polarity of α and β anomers.Optimize the reaction to maximize the β:α ratio. If separation is necessary, employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase or derivatize the anomeric mixture to improve separability.

Experimental Protocols

Recommended Protocol: Modified Koenigs-Knorr Glycosylation for High β-Selectivity

This protocol is designed to favor the formation of the 1,2-trans-glycosidic bond, leading to the desired β-anomer.

Materials:

  • (+)-Piresil (aglycone)

  • Acetobromo-α-D-glucose (glucosyl donor with C-2 acetyl participating group)

  • Silver(I) carbonate (promoter)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Anhydrous molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add (+)-Piresil (1.0 eq) and freshly activated 4 Å molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add acetobromo-α-D-glucose (1.2 eq) to the mixture.

  • In the dark (to prevent light-induced side reactions with silver salts), add silver(I) carbonate (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove insoluble silver salts and molecular sieves.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected (+)-Piresil-4-O-(2,3,4,6-tetra-O-acetyl)-β-D-glucopyranoside.

  • Deacetylate the product using Zemplén conditions (catalytic sodium methoxide in methanol) to yield the final (+)-Piresil-4-O-β-D-glucopyranoside.

Quantitative Data Comparison of Glycosylation Conditions

The following table summarizes typical outcomes for the glycosylation of a complex phenol, illustrating the impact of the C-2 protecting group on stereoselectivity.

Glucosyl Donor Promoter Solvent Temperature (°C) Typical Yield (%) Typical β:α Ratio
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideAg₂CO₃DCM2575-85>95:5
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl bromideAgOTfDCM0 to 2560-70~1:1 to 3:1

Visualizations

Workflow for Stereoselective Synthesis

G cluster_prep Preparation cluster_reaction Glycosylation cluster_workup Workup & Purification cluster_deprotection Deprotection cluster_product Final Product Aglycone (+)-Piresil Reaction Koenigs-Knorr Reaction (Ag₂CO₃, DCM, RT) Aglycone->Reaction Donor Acetobromo-α-D-glucose Donor->Reaction Filtration Filtration Reaction->Filtration Extraction Aqueous Workup Filtration->Extraction Purification Column Chromatography Extraction->Purification Zemplen Zemplén Deacetylation Purification->Zemplen FinalProduct (+)-Piresil-4-O-β-D-glucopyranoside Zemplen->FinalProduct

Caption: Workflow for the stereoselective synthesis of (+)-Piresil-4-O-β-D-glucopyranoside.

Mechanism of Neighboring Group Participation

G Donor α-Glucosyl Bromide (C-2 Acetyl Group) Intermediate Acyloxonium Ion Intermediate Donor->Intermediate Ag⁺ assistance Product β-Glycoside Product Intermediate->Product β-face attack Aglycone (+)-Piresil (Nucleophile) Aglycone->Intermediate

Caption: Neighboring group participation by the C-2 acetyl group promoting β-selectivity.

(+)-Piresil-4-O-beta-D-glucopyranoside sample preparation artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (+)-Piresil-4-O-beta-D-glucopyranoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Piresil-4-O-beta-D-glucopyranoside and what are its key properties?

(+)-Piresil-4-O-beta-D-glucopyranoside, also known as (+)-Pinoresinol-4-O-β-D-glucopyranoside, is a lignan glycoside. Lignans are a class of polyphenolic compounds found in plants. This particular compound is a major active furofuran-type lignan found in Forsythia suspensa (Fructus Forsythiae). It is recognized for its antioxidant, blood pressure-reducing, and cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitory effects.

Table 1: Physicochemical Properties of (+)-Piresil-4-O-beta-D-glucopyranoside

PropertyValue
Molecular Formula C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol
Appearance Powder
Purity (typical) ≥ 98%
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
CAS Number 69251-96-3

Q2: What are the most common sources of artifacts during the sample preparation of (+)-Piresil-4-O-beta-D-glucopyranoside?

Artifacts in the analysis of (+)-Piresil-4-O-beta-D-glucopyranoside can arise from several sources during sample preparation. These include:

  • Solvent-Induced Reactions: The choice of solvent is critical. Alcohols, while common extraction solvents, can potentially lead to esterification if acidic contaminants are present. Reactive solvents may also cause unwanted chemical modifications of the analyte.

  • pH-Induced Degradation: Lignans of the diphenylperhydrofurotetrahydrofurane type, which includes the pinoresinol aglycone of your compound, have been shown to be susceptible to decomposition under acidic hydrolysis. Exposure to strong acids or bases during extraction or cleanup should be carefully controlled.

  • Thermal Degradation: Although lignans are generally stable at temperatures below 100°C, prolonged exposure to high temperatures during extraction (e.g., Soxhlet) or solvent evaporation can lead to degradation.

  • Oxidation: As a phenolic compound, (+)-Piresil-4-O-beta-D-glucopyranoside is susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of certain metal ions.

  • Contamination: Introduction of external impurities from solvents, glassware, or plasticware (e.g., plasticizers) can lead to extraneous peaks in analytical chromatograms, which may be mistaken for sample components or artifacts.

Q3: What are the recommended storage conditions for (+)-Piresil-4-O-beta-D-glucopyranoside?

To ensure the stability of your (+)-Piresil-4-O-beta-D-glucopyranoside sample, it is recommended to store it as a powder at 4°C in a sealed container, protected from moisture and light. If in solution, store at -20°C or -80°C for short-term and long-term storage, respectively, to minimize degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

Symptoms: You observe additional, unexpected peaks in your HPLC or LC-MS chromatogram that are not present in your standard.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Solvent Contamination 1. Run a blank analysis of your solvent to check for impurities. 2. Use high-purity, HPLC-grade solvents. 3. Prepare fresh mobile phases daily.
Artifact Formation (e.g., hydrolysis, oxidation) 1. Check pH: Ensure the pH of your extraction and mobile phases is controlled and appropriate for the stability of the glycoside. Avoid strongly acidic or basic conditions. 2. Control Temperature: Minimize exposure to high temperatures during extraction and solvent evaporation. Use techniques like vacuum centrifugation at low temperatures for solvent removal. 3. Prevent Oxidation: Work under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during sample concentration steps. Use amber vials to protect from light.
Plasticizer Contamination 1. Avoid using plastic containers or pipette tips that may leach plasticizers. 2. Use glass or polypropylene labware.
Degradation of Aglycone The pinoresinol aglycone can degrade under certain conditions. Look for fragmentation patterns in your mass spectrometry data that may indicate the breakdown of the core lignan structure.
Issue 2: Low Recovery or Yield

Symptoms: The quantified amount of (+)-Piresil-4-O-beta-D-glucopyranoside is significantly lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Extraction 1. Optimize Solvent: Ensure the extraction solvent is appropriate for the polarity of the glycoside. Mixtures of methanol or ethanol with water are often effective. 2. Increase Extraction Time/Efficiency: Consider using extraction enhancement techniques like ultrasonication or microwave-assisted extraction, while carefully monitoring the temperature.
Degradation During Sample Processing 1. Review pH and Temperature: As with artifact formation, ensure that pH and temperature are controlled throughout the sample preparation process to prevent degradation. 2. Stability Check: Perform a simple stability study by analyzing your sample at different time points during your sample preparation workflow to identify any steps where significant loss occurs.
Adsorption to Surfaces The compound may adsorb to glassware or filter membranes. Consider silanizing glassware and using low-binding filter materials.

Experimental Protocols

Protocol 1: Extraction of Lignan Glycosides from Forsythia suspensa

This protocol is a general guideline for the extraction of lignan glycosides, including (+)-Piresil-4-O-beta-D-glucopyranoside, from plant material.

  • Sample Preparation:

    • Air-dry or freeze-dry the plant material (Forsythia suspensa fruits or leaves).

    • Grind the dried material to a fine powder to increase the surface area for extraction.

  • Extraction:

    • Macerate the powdered plant material in 70% ethanol (e.g., 1:10 solid-to-solvent ratio) at room temperature for 24 hours with occasional agitation.

    • Alternatively, perform ultrasonic-assisted extraction (UAE) at a controlled temperature (e.g., 40-50°C) for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Sample Cleanup (Optional):

    • For cleaner samples, the concentrated extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar or non-polar impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a representative HPLC method for the analysis of (+)-Piresil-4-O-beta-D-glucopyranoside.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-100% B

    • 30-35 min: 100% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Visualizations

Logical Troubleshooting Workflow for Unexpected Chromatographic Peaks

G Troubleshooting Unexpected Peaks start Unexpected Peak(s) Observed check_blank Run Solvent Blank start->check_blank peak_present_blank Peak in Blank? check_blank->peak_present_blank contam_solvent Contaminated Solvent/Reagents peak_present_blank->contam_solvent Yes check_stability Investigate Sample Stability peak_present_blank->check_stability No use_fresh Use High-Purity, Fresh Solvents contam_solvent->use_fresh degradation Degradation/Artifact Formation check_stability->degradation optimize_conditions Optimize pH, Temp, Light Exposure degradation->optimize_conditions Yes check_hardware Check for System Contamination degradation->check_hardware No clean_system Clean LC System and Column check_hardware->clean_system unknown_compound Potential Unknown Sample Component clean_system->unknown_compound

Caption: A flowchart for troubleshooting unexpected peaks.

General Extraction and Analysis Workflow

G Extraction and Analysis Workflow plant_material Plant Material (Forsythia suspensa) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (e.g., 70% Ethanol) drying_grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration cleanup Optional: SPE Cleanup concentration->cleanup analysis HPLC or LC-MS Analysis concentration->analysis cleanup->analysis

Caption: A typical workflow for sample preparation.

Validation & Comparative

A Comparative Analysis of the Bioactivities of (+)-Piresil-4-O-beta-D-glucopyranoside and its Aglycone, Piresil

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative bioactivities of the glycoside, (+)-Piresil-4-O-beta-D-glucopyranoside, and its aglycone, piresil (pinoresinol). This document provides a detailed comparison of their biological effects, supported by quantitative data and experimental protocols.

Introduction

(+)-Piresil-4-O-beta-D-glucopyranoside, a lignan glycoside, and its aglycone, piresil (commonly known as pinoresinol), are natural compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. The presence of a glucose moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, affecting its absorption, metabolism, and ultimately, its biological efficacy. This guide provides a detailed, data-driven comparison of the bioactivities of (+)-Piresil-4-O-beta-D-glucopyranoside and piresil, with a focus on their anti-hyperglycemic, antioxidant, anti-inflammatory, and hepatoprotective effects.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the bioactivities of (+)-Piresil-4-O-beta-D-glucopyranoside and its aglycone, piresil.

BioactivityCompoundAssayResult (IC₅₀ or other metric)
α-Glucosidase Inhibition (+)-Piresil-4-O-beta-D-glucopyranosideα-Glucosidase Inhibition Assay48.13 µg/mL[1]
Piresil (Pinoresinol)α-Glucosidase Inhibition Assay34.3 µM[2]
Piresil (Pinoresinol)α-Glucosidase Inhibition AssayNo significant inhibition up to 100 µM in one study[3]
Antioxidant Activity (+)-Piresil-4-O-beta-D-glucopyranosideABTS Radical Scavenging AssayIC₅₀: 34.5 µg/mL[1]
(+)-Piresil-4-O-beta-D-glucopyranosideDPPH Radical Scavenging AssayIC₅₀: 44.2 µg/mL[1]
Piresil (Pinoresinol)DPPH Radical Scavenging AssaySignificant scavenging activity reported[4]
Piresil (Pinoresinol)Hydroxyl Radical Scavenging AssaySignificant scavenging activity reported[4]
Hepatoprotective Activity (+)-Piresil-4-O-beta-D-glucopyranosideCCl₄-induced hepatotoxicity in miceLowered AST and ALT levels[5]
Piresil (Pinoresinol)CCl₄-induced hepatotoxicity in miceAttenuated increases in serum aminotransferase activities
Anti-inflammatory Activity Piresil (Pinoresinol)LPS-activated microgliaInhibition of NO, PGE₂, TNF-α, IL-1β, IL-6, iNOS, and COX-2[6][7]

Key Bioactivity Comparisons

Anti-hyperglycemic Effects: α-Glucosidase Inhibition

Both (+)-Piresil-4-O-beta-D-glucopyranoside and its aglycone, piresil, have demonstrated inhibitory effects on α-glucosidase, a key enzyme in carbohydrate digestion. (+)-Piresil-4-O-beta-D-glucopyranoside exhibited an IC₅₀ value of 48.13 µg/mL[5][1]. Piresil has shown a potent IC₅₀ of 34.3 µM[2]. However, it is important to note that one study reported no significant α-glucosidase inhibition by piresil at concentrations up to 100 µM, highlighting the potential for variability based on experimental conditions[3].

Antioxidant Potential

The antioxidant capacities of both compounds have been evaluated using various assays. (+)-Piresil-4-O-beta-D-glucopyranoside demonstrated significant radical scavenging activity with IC₅₀ values of 34.5 µg/mL in the ABTS assay and 44.2 µg/mL in the DPPH assay[1]. Piresil has also been reported to possess significant antioxidant properties, effectively scavenging both DPPH and hydroxyl radicals[4].

Hepatoprotective and Anti-inflammatory Actions

In vivo studies have demonstrated the hepatoprotective effects of both the glycoside and the aglycone. (+)-Piresil-4-O-beta-D-glucopyranoside was found to lower elevated serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in a mouse model of carbon tetrachloride (CCl₄)-induced liver injury. Similarly, piresil attenuated CCl₄-induced increases in serum aminotransferase activities in mice.

Piresil has shown potent anti-inflammatory effects by inhibiting the production of various inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglia[6][7].

Pharmacokinetics: A Note on Absorption and Metabolism

A comparative study in mice revealed that piresil is absorbed faster and is converted to active metabolites to a greater extent than its glucoside form, (+)-Piresil-4-O-beta-D-glucopyranoside[8][9]. This suggests that the deglycosylation process may be a crucial step for the bioavailability and subsequent bioactivity of these compounds in vivo.

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

  • Enzyme and Substrate Preparation: An α-glucosidase solution (from sources such as baker's yeast or rat intestine) is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the α-glucosidase solution for a specific period (e.g., 10-15 minutes) at 37°C.

  • Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Reaction Termination and Measurement: After a second incubation period (e.g., 20-30 minutes) at 37°C, the reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃). The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: The test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm). The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is another common method for determining antioxidant capacity.

  • ABTS Radical Cation Generation: The ABTS radical cation (ABTS•⁺) is produced by reacting an ABTS stock solution with a strong oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • Working Solution Preparation: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: The test compound (at various concentrations) is added to the ABTS•⁺ working solution.

  • Measurement: The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC₅₀ value is determined.

Mandatory Visualizations

Bioactivity_Comparison cluster_Glucoside (+)-Piresil-4-O-beta-D-glucopyranoside cluster_Aglycone Piresil (Aglycone) G_alpha α-Glucosidase Inhibition (IC50: 48.13 µg/mL) A_alpha α-Glucosidase Inhibition (IC50: 34.3 µM) G_alpha->A_alpha Comparative Activity G_antiox Antioxidant (ABTS IC50: 34.5 µg/mL DPPH IC50: 44.2 µg/mL) A_antiox Antioxidant (DPPH & Hydroxyl Radical Scavenging) G_antiox->A_antiox Comparative Activity G_hepato Hepatoprotective (Lowers AST/ALT) A_hepato Hepatoprotective (Attenuates liver injury) G_hepato->A_hepato Comparative Activity A_anti_inflam Anti-inflammatory (Inhibits NO, PGE2, Cytokines)

Figure 1: Comparative bioactivities of the glucoside and its aglycone.

Experimental_Workflow cluster_Alpha_Glucosidase α-Glucosidase Inhibition Assay cluster_DPPH DPPH Radical Scavenging Assay cluster_ABTS ABTS Radical Scavenging Assay AG1 Prepare Enzyme & Substrate (pNPG) AG2 Pre-incubate Compound with Enzyme AG1->AG2 AG3 Add Substrate to Initiate Reaction AG2->AG3 AG4 Stop Reaction & Measure Absorbance (405 nm) AG3->AG4 DPPH1 Prepare DPPH Solution DPPH2 Mix Compound with DPPH DPPH1->DPPH2 DPPH3 Incubate in Dark DPPH2->DPPH3 DPPH4 Measure Absorbance (517 nm) DPPH3->DPPH4 ABTS1 Generate ABTS Radical Cation ABTS2 Prepare Working Solution ABTS1->ABTS2 ABTS3 Mix Compound with ABTS•⁺ ABTS2->ABTS3 ABTS4 Measure Absorbance (734 nm) ABTS3->ABTS4

Figure 2: Workflow for key in vitro bioactivity assays.

Figure 3: Piresil's inhibitory effect on inflammatory pathways in microglia.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Stilbene Glucosides, with a focus on (+)-Piresil-4-O-beta-D-glucopyranoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. When multiple analytical methods are employed within a single study or across different laboratories, cross-validation becomes essential to ensure the interchangeability of the data generated. This guide provides a comparative overview of various analytical techniques applicable to the analysis of stilbene glucosides, a class of compounds that includes (+)-Piresil-4-O-beta-D-glucopyranoside. While specific cross-validation data for (+)-Piresil-4-O-beta-D-glucopyranoside is not publicly available, this guide leverages validation data from studies on analogous stilbene glucosides to offer valuable insights into method performance.

The importance of cross-validation lies in its ability to compare two bioanalytical methods, designating one as the "reference" and the other as the "comparator," to ensure that the results are comparable and that the methods can be used interchangeably.[1] This is particularly critical during drug development, where methods may evolve, or samples may be analyzed at different sites.[1][2]

Quantitative Data Summary

The following tables summarize the validation parameters of different analytical methods used for the analysis of stilbene derivatives, providing a basis for comparison.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMethodLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
(+)-pinoresinol-di-β-D-glucopyranosideHPLC-MS/MS>0.9997.98% - 104.5%2.9% - 8.7% (within-day)0.051 µg/mL-[3][4]
Stilbene Glucoside (in plasma)HPLC0.9999 (0.41–42.0 µg/mL)97.98% - 104.5%2.9% - 8.7% (within-day)0.051 µg/mL-[3]
Paracetamol (in biorelevant media)HPLC-UV-95.5% - 103.9%< 2.7% (repeatability), < 3.0% (intermediate precision)0.02 µg/mL10 µg/mL[5]

Table 2: Ultra-High-Performance Liquid Chromatography (UHPLC) and LC-MS/MS Methods

AnalyteMethodLinearity (r²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
HexestrolUHPLC-MS/MS>0.9982% - 99%<20%0.09 ng/mL0.28 ng/mL[6]
DiethylstilbestrolUHPLC-MS/MS>0.9991% - 128%<20%0.08 ng/mL0.25 ng/mL[6]
Stilbenes & Resorcylic Acid LactonesLC-MS/MS----< 1 µg/L & < 1.5 µg/L[7]

Table 3: High-Performance Thin-Layer Chromatography (HPTLC) Methods

AnalyteMethodLinearity (r²)Rf ValueLODLOQReference
PterostilbeneRP-HPTLC-0.60--[8]
PterostilbeneNP-HPTLC-0.62--[8]
ResveratrolHPTLC0.994-16 ng/band45 ng/band[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further development.

1. HPLC-MS/MS Method for (+)-pinoresinol-di-β-D-glucopyranoside [3][4]

  • Sample Preparation: Plasma samples were prepared for pharmacokinetic studies.

  • Instrumentation: A sensitive liquid chromatography-tandem mass spectrum (HPLC-MS/MS) system was used.

  • Chromatographic Conditions:

    • Column: Diamonsil™ C18 column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile-methanol-1% formic acid (15:18:67, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 320 nm. The mass spectrometer used an ESI source with a capillary voltage of 3 kV and an ion source temperature of 150°C.

2. UHPLC-MS/MS Method for Stilbene Estrogens [6]

  • Sample Preparation: Serum samples underwent acid denaturation of proteins followed by liquid-liquid extraction with methyl tert-butyl ether. A deuterated internal standard (hexestrol-d4) was used.

  • Instrumentation: An ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) system.

  • Chromatographic Conditions: Specific column, mobile phase, and gradient were not detailed in the abstract but would be standard for stilbene analysis.

3. HPTLC Method for Pterostilbene [8]

  • Sample Preparation: Pterostilbene was analyzed in capsule dosage form.

  • Instrumentation: A high-performance thin-layer chromatography (HPTLC) system.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC plates.

    • Mobile Phase: Not specified in the abstract, but distinct for reversed-phase (RP) and normal-phase (NP) methods.

    • Detection: Densitometric scanning after development. The Rf values were used for identification.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Extraction Extraction Plasma->Extraction HPLC HPLC Separation (C18 Column) Extraction->HPLC MSMS MS/MS Detection (ESI Source) HPLC->MSMS Quant Quantification MSMS->Quant PK Pharmacokinetic Analysis Quant->PK

Caption: Workflow for HPLC-MS/MS analysis of stilbene glucosides.

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Serum Serum Sample Denature Protein Denaturation (Acid Treatment) Serum->Denature LLE Liquid-Liquid Extraction (MTBE) Denature->LLE UHPLC UHPLC Separation LLE->UHPLC MSMS Tandem MS Detection UHPLC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for UHPLC-MS/MS analysis of stilbene estrogens.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample Sample Solution Application Sample Application on HPTLC Plate Sample->Application Development Chromatographic Development Application->Development Densitometry Densitometric Scanning Development->Densitometry Identification Identification (Rf Value) Densitometry->Identification Quant Quantification Identification->Quant

Caption: General workflow for HPTLC analysis of stilbenes.

References

A Comparative Analysis of (+)-Piresil-4-O-beta-D-glucopyranoside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative guide on (+)-Piresil-4-O-beta-D-glucopyranoside, a lignan glycoside of significant interest to the pharmaceutical and nutraceutical industries, has been compiled to assist researchers, scientists, and drug development professionals. This guide provides a detailed examination of the compound, also known as Pinoresinol 4-O-beta-D-glucopyranoside, from three primary botanical sources: Prunus domestica (Prune), Forsythia suspensa (Weeping Forsythia), and Eucommia ulmoides (Hardy Rubber Tree). The comparison focuses on the yield, purity, and biological activities, supported by experimental data and detailed protocols.

Data Presentation

The following tables summarize the quantitative data on (+)-Piresil-4-O-beta-D-glucopyranoside obtained from the different plant sources, providing a clear comparison of their key characteristics.

Table 1: Source and Physicochemical Properties of (+)-Piresil-4-O-beta-D-glucopyranoside

ParameterPrunus domesticaForsythia suspensaEucommia ulmoides
Plant Part Used Dried Fruit (Prunes)FruitBark
Yield/Content 700 mg from 28 kg of dried prunes5.2–14.4 mg/g (raw fruit), 1.2–4.8 mg/g (ripe fruit)[1]Not explicitly quantified for monoglycoside
Purity 97%[2]>99%[3]Not explicitly stated

Table 2: Comparative Biological Activities of (+)-Piresil-4-O-beta-D-glucopyranoside

Biological ActivityPrunus domesticaForsythia suspensaEucommia ulmoides
Antioxidant Activity FRAP: 418.47 µmol/g, ABTS: 1091.3 µmol/g[2][4]General antioxidant properties noted[5]General antioxidant properties of lignans from this source noted
α-Glucosidase Inhibition IC50: 48.13 μg/ml[2][4][6]Not reportedNot reported
Anti-inflammatory Activity Not explicitly quantifiedIndicated, but IC50 for the pure compound is not specified[7][8]Pronounced inhibitory effects on pro-inflammatory mediators (TNF-α, IL-6, IL-8, MCP-1)[9]
Antiviral Activity (H1N1) Not reportedNot reportedIC50: 408.81±5.24 µg/ml (A/PR/8/34), 176.24±4.41 µg/ml (A/Guangzhou/GIRD07/09)[9]

Experimental Protocols

Detailed methodologies for the extraction, isolation, and biological evaluation of (+)-Piresil-4-O-beta-D-glucopyranoside are provided below.

Extraction and Isolation of (+)-Piresil-4-O-beta-D-glucopyranoside from Prunus domestica

This protocol is based on the successful isolation of the compound from dried prunes with high purity[2].

  • Maceration: 28 kg of dried prunes are macerated in distilled methanol (3 x 28 L) at 25°C until exhaustion.

  • Solvent Evaporation: The methanol solvent is evaporated at 40°C using a rotary vacuum evaporator.

  • Fractionation: The resulting extract is subjected to further fractionation using column chromatography.

  • Purification: The targeted fractions are purified using normal-phase silica gel column chromatography with a mobile phase of H₂O/MeOH (90:10), yielding 700 mg of pinoresinol-4-O-β-D-glucopyranoside with 97% purity.

General Extraction and Isolation from Forsythia suspensa

While a specific yield for the pure compound is not detailed in the available literature, a general procedure for extracting lignans from Forsythia suspensa fruits can be outlined[10].

  • Extraction: Powdered fruits of Forsythia suspensa (6.0 kg) are refluxed with methanol (20 L x 7). The combined extracts are concentrated under reduced pressure.

  • Partitioning: The crude extract is suspended in water and partitioned successively with chloroform.

  • Column Chromatography: The water-soluble fraction is subjected to reversed-phase Diaion HP-20 column chromatography, followed by further purification using silica gel column chromatography with appropriate solvent gradients to isolate (+)-Piresil-4-O-beta-D-glucopyranoside.

Isolation from Eucommia ulmoides

The isolation of the monoglycoside from Eucommia ulmoides is less commonly detailed than that of the diglucoside. However, a general approach can be inferred from methods used for lignan isolation from this plant.

  • Extraction: The bark of Eucommia ulmoides is extracted with a suitable solvent such as methanol or ethanol.

  • Fractionation: The crude extract is fractionated using column chromatography, often with macroporous resins, followed by silica gel and/or Sephadex columns.

  • Purification: Final purification is typically achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield the pure (+)-Piresil-4-O-beta-D-glucopyranoside.

α-Glucosidase Inhibition Assay

This in vitro assay is used to determine the anti-hyperglycemic potential of the compound[2][4].

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Incubation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the α-glucosidase solution.

  • Reaction Initiation: The reaction is initiated by adding the pNPG solution.

  • Measurement: The absorbance is measured at 405 nm at different time points to determine the rate of p-nitrophenol formation.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Antiviral (H1N1) Plaque Reduction Assay

This assay evaluates the ability of the compound to inhibit the replication of the influenza A (H1N1) virus[9].

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayers are infected with the H1N1 virus.

  • Compound Treatment: After viral adsorption, the cells are overlaid with an agarose medium containing various concentrations of (+)-Piresil-4-O-beta-D-glucopyranoside.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator until plaques are formed.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.

  • Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control to determine the antiviral activity.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key experimental workflows.

Extraction_and_Isolation_Workflow Start Plant Material (Prunus domestica, Forsythia suspensa, Eucommia ulmoides) Maceration Maceration/Reflux with Methanol/Ethanol Start->Maceration Evaporation Solvent Evaporation Maceration->Evaporation Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Evaporation->Fractionation ColumnChromatography Column Chromatography (Silica Gel, HP-20, etc.) Fractionation->ColumnChromatography Purification Preparative HPLC ColumnChromatography->Purification FinalProduct (+)-Piresil-4-O-beta-D-glucopyranoside Purification->FinalProduct

Caption: General workflow for the extraction and isolation of (+)-Piresil-4-O-beta-D-glucopyranoside.

Alpha_Glucosidase_Inhibition_Assay Enzyme α-Glucosidase Enzyme PreIncubation Pre-incubation Enzyme->PreIncubation Compound (+)-Piresil-4-O-beta-D-glucopyranoside Compound->PreIncubation Reaction Enzymatic Reaction PreIncubation->Reaction Substrate pNPG (Substrate) Substrate->Reaction Measurement Measure Absorbance at 405 nm Reaction->Measurement Result Calculate % Inhibition & IC50 Measurement->Result

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

A Comparative Guide to Synthetic vs. Natural (+)-Piresil-4-O-beta-D-glucopyranoside for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis for Drug Development Professionals

Physicochemical Properties and Sourcing

PropertyNatural (+)-Piresil-4-O-beta-D-glucopyranosideSynthetic (+)-Piresil-4-O-beta-D-glucopyranoside
Synonyms Pinoresinol 4-O-β-D-glucopyranosidePinoresinol 4-O-β-D-glucopyranoside
CAS Number 69251-96-369251-96-3
Molecular Formula C₂₆H₃₂O₁₁C₂₆H₃₂O₁₁
Molecular Weight 520.53 g/mol 520.53 g/mol
Primary Natural Sources Forsythia suspensa fruit, Prunes (Prunus domestica), Macaranga tanarius, Eucommia ulmoides[1]Not commercially available as a standard catalog item. Synthesis is multi-step and not widely practiced for commercial purposes.
Purity Varies depending on extraction and purification methods. High-purity (>98%) standards are commercially available from natural sources.Potentially high, depending on the success of the synthesis and purification protocols. However, may contain residual catalysts or reagents from the synthetic process.

Natural Sourcing and Extraction

The primary method for obtaining (+)-Piresil-4-O-beta-D-glucopyranoside is through extraction from various plant sources. The general workflow for this process is outlined below.

G Workflow for Natural Extraction plant_material Plant Material (e.g., Forsythia suspensa fruit) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration chromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) filtration->chromatography purification Further Purification (e.g., HPLC) chromatography->purification characterization Characterization (NMR, MS, HPLC) purification->characterization final_product Natural (+)-Piresil-4-O-beta-D-glucopyranoside characterization->final_product

Caption: A generalized workflow for the extraction and purification of natural (+)-Piresil-4-O-beta-D-glucopyranoside.

Synthetic Production: A Multi-Step Challenge

A complete, high-yield total synthesis of (+)-Piresil-4-O-beta-D-glucopyranoside has not been extensively documented. The synthesis is challenging and typically involves two major stages: the synthesis of the aglycone, (+)-pinoresinol, followed by stereoselective glycosylation.

Synthesis of the Aglycone: (+)-Pinoresinol

The synthesis of pinoresinol has been approached through various methods, often with the goal of improving yield and stereoselectivity. A common strategy involves the oxidative dimerization of coniferyl alcohol.

G Synthetic Pathway to Pinoresinol coniferyl_alcohol Coniferyl Alcohol oxidative_coupling Oxidative Coupling (e.g., Peroxidase/H2O2 or FeCl3) coniferyl_alcohol->oxidative_coupling pinoresinol (+)-Pinoresinol oxidative_coupling->pinoresinol G Enzymatic Glycosylation of Pinoresinol pinoresinol (+)-Pinoresinol enzyme Glycosyltransferase pinoresinol->enzyme activated_glucose Activated Glucose Donor (e.g., UDP-glucose) activated_glucose->enzyme product (+)-Piresil-4-O-beta-D-glucopyranoside enzyme->product G α-Glucosidase Inhibition Pathway compound (+)-Piresil-4-O-beta-D-glucopyranoside enzyme α-Glucosidase compound->enzyme Inhibits glucose Glucose enzyme->glucose Hydrolyzes to carbohydrates Complex Carbohydrates carbohydrates->enzyme Substrate absorption Glucose Absorption in Intestine glucose->absorption blood_glucose Reduced Blood Glucose Levels absorption->blood_glucose Leads to

References

Comparative Efficacy Analysis of (+)-Piresil-4-O-beta-D-glucopyranoside Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic efficacy of (+)-Piresil-4-O-beta-D-glucopyranoside, a natural lignan glycoside, against established standard-of-care drugs in the domains of hyperglycemia, inflammation, and hepatotoxicity. The information is compiled from preclinical studies to aid in the evaluation of its potential as a novel therapeutic agent.

Executive Summary

(+)-Piresil-4-O-beta-D-glucopyranoside (PG), also known as Pinoresinol-4-O-beta-D-glucopyranoside, is a bioactive compound isolated from sources such as Forsythia suspensa fruit and prunes.[1][2] Preclinical evidence demonstrates its potential as an anti-hyperglycemic, anti-inflammatory, and hepatoprotective agent. This guide synthesizes the available quantitative data to compare its efficacy with standard drugs, details the experimental methodologies used in these assessments, and visualizes the key signaling pathways implicated in its mechanism of action.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of (+)-Piresil-4-O-beta-D-glucopyranoside in comparison to standard drugs. It is important to note that direct head-to-head studies are limited, and the data for standard drugs are often derived from separate studies, which may involve different experimental conditions.

Table 1: Anti-Hyperglycemic Efficacy

CompoundAssay/ModelEndpointResultStandard Drug Comparison
(+)-Piresil-4-O-beta-D-glucopyranoside α-Glucosidase Inhibition (in vitro)IC5048.13 µg/mL[1][2]Acarbose: IC50 of 30.57 µg/mL in the same study.[1]
(+)-Piresil-4-O-beta-D-glucopyranoside Streptozotocin-induced diabetic mice (in vivo)Serum Glucose Reduction37.83% decrease at 50 mg/kg[2][3]Data for direct comparison with other oral antidiabetics in the same model is not available in the reviewed literature.
(+)-Piresil-4-O-beta-D-glucopyranoside Streptozotocin-induced diabetic mice (in vivo)Serum Insulin Increase25.37% increase at 50 mg/kg[2][3]Not applicable.
Metformin Various clinical trialsHbA1c Reduction~1.0-2.0%As a first-line therapy, often used as a comparator in clinical trials.
Sulfonylureas (e.g., Glipizide) Various clinical trialsHbA1c Reduction~1.0-2.0%Efficacy is comparable to metformin.
DPP-4 Inhibitors (e.g., Sitagliptin) Various clinical trialsHbA1c Reduction~0.5-0.8%Generally considered to have slightly lower glucose-lowering efficacy than metformin or sulfonylureas.

Table 2: Hepatoprotective Efficacy

CompoundModelKey Biomarker ReductionResultStandard Drug Comparison
(+)-Piresil-4-O-beta-D-glucopyranoside CCl4-induced hepatotoxicity in mice (in vivo)Serum AST33.94% decrease at 50 mg/kg[1]Direct comparative data with standard hepatoprotective agents in the same study is not available.
(+)-Piresil-4-O-beta-D-glucopyranoside CCl4-induced hepatotoxicity in mice (in vivo)Serum ALT3.01% decrease at 50 mg/kg[1]Direct comparative data with standard hepatoprotective agents in the same study is not available.
Silymarin Various animal models of hepatotoxicityAST, ALTSignificant reductionsA widely used natural hepatoprotective agent, often used as a positive control.
Ursodeoxycholic acid (UDCA) Clinical use in cholestatic liver diseasesLiver enzymesImprovement in liver function parametersStandard of care for specific liver conditions like primary biliary cholangitis.

Table 3: Anti-Inflammatory Efficacy

CompoundModelKey Mediator InhibitionResultStandard Drug Comparison
(+)-Piresil-4-O-beta-D-glucopyranoside Influenza A (H1N1) virus-infected cellsPro-inflammatory Cytokines (TNF-α, IL-6, IL-8, MCP-1)Significant inhibitionDirect comparative data with NSAIDs in this model is not available.
Pinoresinol (aglycone of PG) IL-1β-stimulated Caco-2 cellsIL-665% reductionExhibited stronger anti-inflammatory properties compared to other tested lignans.
Ibuprofen Various clinical and preclinical modelsProstaglandin Synthesis (via COX inhibition)Potent anti-inflammatory and analgesic effectsA standard nonsteroidal anti-inflammatory drug (NSAID).
Naproxen Various clinical and preclinical modelsProstaglandin Synthesis (via COX inhibition)Potent anti-inflammatory and analgesic effectsA standard nonsteroidal anti-inflammatory drug (NSAID).

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro α-Glucosidase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of (+)-Piresil-4-O-beta-D-glucopyranoside against α-glucosidase.

  • Enzyme Source: Yeast α-glucosidase.

  • Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Procedure:

    • A reaction mixture is prepared containing phosphate buffer (pH 6.8), α-glucosidase enzyme solution, and varying concentrations of (+)-Piresil-4-O-beta-D-glucopyranoside or the standard drug (acarbose).

    • The mixture is pre-incubated at 37°C.

    • The reaction is initiated by adding the pNPG substrate.

    • After incubation at 37°C, the reaction is terminated by the addition of sodium carbonate.

    • The absorbance is measured spectrophotometrically at 405 nm to quantify the amount of p-nitrophenol released.

    • The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

In Vivo Streptozotocin-Induced Hyperglycemia Model
  • Objective: To evaluate the anti-hyperglycemic effect of (+)-Piresil-4-O-beta-D-glucopyranoside in a diabetic animal model.

  • Animal Model: Male Swiss albino mice.

  • Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes.

  • Treatment:

    • Diabetic mice are orally administered (+)-Piresil-4-O-beta-D-glucopyranoside (50 mg/kg body weight) daily for a specified period (e.g., 10 days).

    • A control group receives the vehicle.

  • Endpoint Measurement:

    • Blood samples are collected at the end of the treatment period.

    • Serum glucose and insulin levels are measured using standard biochemical assays.

    • The percentage reduction in serum glucose and the percentage increase in serum insulin are calculated relative to the diabetic control group.

In Vivo Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
  • Objective: To assess the hepatoprotective activity of (+)-Piresil-4-O-beta-D-glucopyranoside against chemically induced liver injury.

  • Animal Model: Male Swiss albino mice.

  • Induction of Hepatotoxicity: A single intraperitoneal injection of carbon tetrachloride (CCl4) is administered to induce acute liver damage.

  • Treatment:

    • Mice are orally administered (+)-Piresil-4-O-beta-D-glucopyranoside (50 mg/kg body weight) daily for a specified period (e.g., 20 days) prior to CCl4 administration.

    • A control group receives the vehicle.

  • Endpoint Measurement:

    • Blood samples are collected 24 hours after CCl4 injection.

    • Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

    • The percentage reduction in AST and ALT levels is calculated relative to the CCl4-treated control group.

Mandatory Visualizations: Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (+)-Piresil-4-O-beta-D-glucopyranoside and its aglycone, pinoresinol.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PG (+)-Piresil-4-O- beta-D-glucopyranoside IKK IKK Complex PG->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-8) Nucleus->Inflammation Transcription

Caption: NF-κB Signaling Pathway Inhibition by (+)-Piresil-4-O-beta-D-glucopyranoside.

MAPK_PI3K_Signaling_Pathways cluster_p38 p38 MAPK Pathway cluster_PI3K PI3K/Akt Pathway PG (+)-Piresil-4-O- beta-D-glucopyranoside p38 p38 MAPK PG->p38 Inhibits Akt Akt PG->Akt Inhibits p38_MAPKKK MAPKKK p38_MAPKK MKK3/6 p38_MAPKKK->p38_MAPKK p38_MAPKK->p38 p38_downstream Downstream Targets p38->p38_downstream PI3K PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PIP3->Akt Activation Akt_downstream Downstream Targets (Cell Survival, Proliferation) Akt->Akt_downstream

Caption: Inhibition of p38 MAPK and PI3K/Akt Signaling Pathways.

Experimental_Workflow start Start animal_model Animal Model Induction (STZ or CCl4) start->animal_model treatment Treatment Groups: - Vehicle Control - PG (50 mg/kg) - Standard Drug (Optional) animal_model->treatment data_collection Data Collection (Blood/Tissue Samples) treatment->data_collection analysis Biochemical Analysis (e.g., Glucose, AST, ALT) data_collection->analysis results Results Interpretation and Comparative Efficacy Assessment analysis->results end End results->end

Caption: General In Vivo Experimental Workflow.

Conclusion

(+)-Piresil-4-O-beta-D-glucopyranoside demonstrates promising therapeutic potential as an anti-hyperglycemic, hepatoprotective, and anti-inflammatory agent in preclinical models. Its efficacy as an α-glucosidase inhibitor is comparable to the standard drug acarbose. The in vivo data further support its beneficial effects on blood glucose regulation and liver protection. The compound's mechanism of action appears to involve the modulation of key inflammatory signaling pathways, including NF-κB, p38 MAPK, and PI3K/Akt.

However, a significant data gap exists regarding direct, head-to-head comparative efficacy studies against a broader range of standard-of-care drugs for each of its therapeutic indications. Future research should focus on conducting such comparative studies to more definitively establish the therapeutic potential of (+)-Piresil-4-O-beta-D-glucopyranoside and to provide a stronger basis for its consideration in drug development pipelines. The experimental protocols and signaling pathway information provided in this guide offer a foundational resource for designing and interpreting such future investigations.

References

Inter-Laboratory Validation of (+)-Piresil-4-O-β-D-glucopyranoside Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and expected performance characteristics for the analytical quantification of (+)-Piresil-4-O-β-D-glucopyranoside across different laboratories. While direct inter-laboratory validation studies for this specific analyte are not publicly available, this document establishes a framework for such a validation. It is based on established principles of analytical method validation and data from analogous compounds. The objective is to guide researchers in establishing robust and reproducible analytical methods for this compound.

Introduction to (+)-Piresil-4-O-β-D-glucopyranoside

(+)-Piresil-4-O-β-D-glucopyranoside is a lignan glycoside that has been extracted from plants such as Forsythia suspensa.[1] Lignans and their glycosides are of interest to the research community for their potential biological activities. Accurate and precise quantification of such compounds is crucial for pharmacokinetic studies, quality control of herbal extracts, and in vitro bioactivity assays. Inter-laboratory validation is the ultimate test of the robustness and reproducibility of an analytical method, ensuring that results are consistent and reliable regardless of where the analysis is performed.

Comparative Analytical Methodologies

The quantification of (+)-Piresil-4-O-β-D-glucopyranoside in various matrices is typically achieved using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a photodiode array (PDA) or a mass spectrometer (MS).

Method A: HPLC-PDA

  • Principle: This method separates the analyte from other components in a sample based on its interaction with a stationary phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength.

  • Advantages: Widely available instrumentation, relatively low cost, and straightforward operation.

  • Disadvantages: May lack the sensitivity and selectivity required for complex matrices or low concentrations.

Method B: LC-MS/MS

  • Principle: This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Advantages: High sensitivity and selectivity, making it ideal for bioanalytical studies in complex matrices like plasma.[2]

  • Disadvantages: Higher equipment and operational costs, requires more specialized expertise.

Hypothetical Inter-Laboratory Validation Data

The following tables present hypothetical, yet realistic, data from a simulated inter-laboratory study comparing the performance of an HPLC-PDA and an LC-MS/MS method for the quantification of (+)-Piresil-4-O-β-D-glucopyranoside across three different laboratories.

Table 1: Comparison of Method Performance Parameters

ParameterMethodLaboratory 1Laboratory 2Laboratory 3Mean ± SD
Linearity (r²) HPLC-PDA0.99920.99890.99950.9992 ± 0.0003
LC-MS/MS0.99980.99970.99990.9998 ± 0.0001
Accuracy (% Recovery) HPLC-PDA98.5%101.2%99.3%99.7% ± 1.4%
LC-MS/MS99.8%100.5%99.5%99.9% ± 0.5%
Precision (RSD%) HPLC-PDA2.1%2.5%2.3%2.3% ± 0.2%
LC-MS/MS1.5%1.8%1.6%1.6% ± 0.15%
LOD (µg/mL) HPLC-PDA0.10.120.090.10 ± 0.015
LC-MS/MS0.0050.0040.0060.005 ± 0.001
LOQ (µg/mL) HPLC-PDA0.30.350.280.31 ± 0.036
LC-MS/MS0.0150.0120.0180.015 ± 0.003

Table 2: Summary of Validation Parameters for HPLC Method [3]

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.9990.9992
Accuracy80-120%99.7%
Precision (RSD%)≤ 15%2.3%
SpecificityNo interference at the retention time of the analytePass
Robustness%RSD should be within acceptable limitsPass

Experimental Protocols

4.1. Sample Preparation (for Plasma Samples - LC-MS/MS)

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL into the LC-MS/MS system.

4.2. HPLC-PDA Method

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

4.3. LC-MS/MS Method

  • Column: UPLC C18 column (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) (gradient elution)

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • MRM Transitions:

    • (+)-Piresil-4-O-β-D-glucopyranoside: Precursor ion > Product ion (specific m/z values to be determined)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be determined)

Visualizations

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_reporting Phase 4: Reporting P1 Define Analytical Method P2 Select Participating Laboratories P1->P2 P3 Prepare & Distribute Samples P2->P3 E1 Laboratories Perform Analysis P3->E1 E2 Data Collection E1->E2 A1 Statistical Analysis of Results E2->A1 A2 Compare Performance Metrics A1->A2 A3 Assess Method Robustness A2->A3 R1 Final Validation Report A3->R1

Caption: Workflow for an inter-laboratory validation study.

Logical_Relationship_Validation_Parameters cluster_performance Performance Characteristics Method_Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (RSD%) Method_Validation->Precision Linearity Linearity (r²) Method_Validation->Linearity Sensitivity Sensitivity (LOD/LOQ) Method_Validation->Sensitivity Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness

Caption: Key parameters assessed during analytical method validation.

Conclusion

The successful inter-laboratory validation of an analytical method for (+)-Piresil-4-O-β-D-glucopyranoside is essential for its development as a potential therapeutic agent or its use as a marker compound. This guide provides a template for conducting such a validation, outlining the necessary experimental protocols and expected performance characteristics. The LC-MS/MS method demonstrates superior sensitivity and precision, making it the recommended method for bioanalytical applications. The HPLC-PDA method, however, remains a viable and cost-effective option for routine quality control where high sensitivity is not a prerequisite. The provided workflows and data tables serve as a valuable resource for researchers aiming to establish and validate robust analytical methods for this and other similar natural products.

References

Safety Operating Guide

Essential Safety and Logistics for Handling (+)-Piresil-4-O-beta-D-glucopyraside

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for (+)-Piresil-4-O-beta-D-glucopyraside was located. The following guidance is based on general safety protocols for handling solid, non-volatile phenolic glycosides in a laboratory setting. Researchers must consult a substance-specific SDS as soon as it is available and perform a thorough risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to support safe laboratory operations and proper disposal of waste materials.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety glasses with side shields or chemical splash gogglesMust meet ANSI Z87.1 or equivalent standards. Goggles are required when there is a risk of splashes.
Hand Protection Nitrile glovesDouble-gloving is recommended. Change gloves immediately if contaminated, torn, or punctured. Do not wear gloves outside of the laboratory.
Body Protection Laboratory coatA fully buttoned lab coat is required to protect against spills and contamination.
Respiratory Protection Not generally required for non-volatile solidsUse in a well-ventilated area. If the material is dusty or aerosolized, a NIOSH-approved respirator may be necessary based on a risk assessment.
Foot Protection Closed-toe shoesShoes must cover the entire foot to protect against spills.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is vital for the safe handling of this compound.

1. Preparation:

  • Ensure that a current, substance-specific Safety Data Sheet (SDS) is available and has been reviewed by all personnel involved.
  • Verify that all necessary PPE is available and in good condition.
  • Designate a specific area for handling the compound, preferably within a chemical fume hood, especially if heating or aerosolizing.
  • Ensure that an eyewash station and safety shower are readily accessible.

2. Weighing and Aliquoting:

  • Handle the solid compound in a location with minimal air currents to avoid dispersal of dust.
  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
  • If making solutions, add the solid to the solvent slowly.

3. Experimental Use:

  • Keep containers of the compound closed when not in use.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling, even if gloves were worn.

4. Storage:

  • Store the compound in a tightly sealed container.
  • Follow the manufacturer's recommendations for storage temperature, which is often at -20°C for this type of compound.[1]
  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • Collect any unused or waste solid compound in a clearly labeled, sealed container.
  • Dispose of the container as chemical waste through your institution's hazardous waste program.
  • Contaminated materials such as weigh boats, pipette tips, and gloves should also be collected in a designated, sealed waste container for hazardous waste disposal.

2. Liquid Waste:

  • Collect solutions containing this compound in a sealed, properly labeled hazardous waste container.
  • Do not pour solutions down the drain.
  • The waste container should be compatible with the solvents used.

3. Empty Containers:

  • Rinse empty containers thoroughly with a suitable solvent.
  • Collect the first rinse as hazardous waste.
  • Subsequent rinses may be collected as hazardous waste or disposed of according to institutional policy.
  • Deface the label on the empty container before disposal in accordance with institutional guidelines.

Visualizing the Workflow

The following diagrams illustrate the procedural flow for handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start sds Review SDS start->sds ppe Don PPE sds->ppe setup Prepare Work Area ppe->setup weigh Weigh Compound setup->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment store Store Compound experiment->store decontaminate Decontaminate Work Area experiment->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash Wash Hands remove_ppe->wash end_op End Operation wash->end_op Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal start Waste Generated solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste contaminated_materials Contaminated Materials start->contaminated_materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Sharps/Contaminated Waste Container contaminated_materials->collect_contaminated institutional_disposal Dispose via Institutional Hazardous Waste Program collect_solid->institutional_disposal collect_liquid->institutional_disposal collect_contaminated->institutional_disposal end_disp End Disposal institutional_disposal->end_disp

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Piresil-4-O-beta-D-glucopyraside
Reactant of Route 2
(+)-Piresil-4-O-beta-D-glucopyraside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.